Cephalothin
説明
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
| Record name | Cephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022783 | |
| Record name | Cephalothin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Solid | |
CAS No. |
153-61-7 | |
| Record name | Cephalothin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephalothin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefalotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
| Record name | Cefalotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEPHALOTHIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefalotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cephalothin on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephalothin, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying this compound's activity, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the induction of autolytic processes. This document synthesizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support research and development in the field of antibacterial therapeutics.
Introduction
This compound is a semi-synthetic, first-generation cephalosporin antibiotic derived from 7-aminocephalosporanic acid.[1] Like other β-lactam antibiotics, its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.[2] This guide delves into the core mechanism of action of this compound, providing a technical resource for professionals in microbiology, pharmacology, and drug development.
Molecular Mechanism of Action
The bactericidal action of this compound is a multi-step process that ultimately leads to cell death through the weakening of the bacterial cell wall.
Targeting Penicillin-Binding Proteins (PBPs)
The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of enzymes located in the bacterial cell membrane that are crucial for the final steps of peptidoglycan synthesis.[2] PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the cross-linking of peptidoglycan chains.
This compound, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, irreversibly binds to the active site of these enzymes.[3] The strained β-lactam ring of this compound is attacked by a serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4] This acylation inactivates the PBP, preventing it from carrying out its normal function in cell wall biosynthesis.[4]
Inhibition of Peptidoglycan Synthesis
The inactivation of PBPs by this compound directly inhibits the transpeptidation reaction, which is the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer.[5] This disruption of the cross-linking process results in a weakened and structurally compromised cell wall.[2] The inhibition of peptidoglycan synthesis is a critical step in the bactericidal cascade initiated by this compound.[6]
Induction of Autolytic Enzymes
In addition to inhibiting cell wall synthesis, this compound can also trigger the activity of endogenous autolytic enzymes, such as murein hydrolases.[7] The precise mechanism of this induction is not fully elucidated but is thought to be a consequence of the disruption of the normal cell wall synthesis and remodeling processes. The uncontrolled degradation of the already weakened peptidoglycan by these autolysins contributes significantly to the bactericidal effect, leading to cell lysis.[7]
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.
Penicillin-Binding Protein (PBP) Affinity
| Cephalosporin | Bacterial Species | PBP | IC50 (µg/mL) |
| Ceftaroline | Staphylococcus aureus (MRSA) | PBP2a | 0.01 - 1 |
| Ceftaroline | Staphylococcus aureus (MSSA) | PBP1 | Varies |
| Ceftaroline | Staphylococcus aureus (MSSA) | PBP2 | Varies |
| Ceftaroline | Staphylococcus aureus (MSSA) | PBP3 | Varies |
| Ceftriaxone | Staphylococcus aureus | PBP2 | Selective |
| Cefotaxime | Staphylococcus aureus | PBP2 | Selective |
Note: This table provides examples of cephalosporin PBP binding affinities to illustrate the type of data generated. Specific IC50 values for this compound may vary.[8][9]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The following tables summarize the MIC50 and MIC90 values for this compound against a range of Gram-positive and Gram-negative bacteria. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: this compound MICs for Gram-Positive Bacteria [11][12]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Varies | Varies |
| Staphylococcus epidermidis | Varies | Varies |
| Streptococcus pneumoniae | Varies | Varies |
| Streptococcus pyogenes | Varies | Varies |
| Enterococcus faecalis | Varies | Varies |
Table 2: this compound MICs for Gram-Negative Bacteria [11][13]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Varies | Varies |
| Klebsiella pneumoniae | Varies | Varies |
| Proteus mirabilis | Varies | Varies |
| Enterobacter spp. | Varies | Varies |
| Pseudomonas aeruginosa | Varies | Varies |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
Materials:
-
This compound powder (USP grade)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile deionized water
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile deionized water and filter-sterilize.[10]
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last column.[10]
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain on a suitable agar plate for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except for the sterility control well).
-
The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]
-
-
Interpretation of Results:
-
Visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]
-
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the binding affinity of this compound to specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.[4]
Materials:
-
Bacterial strain of interest
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Ultracentrifuge
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them.
-
Resuspend the cells in lysis buffer and lyse them using sonication or a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[15]
-
-
Competitive Binding:
-
Incubate aliquots of the membrane preparation with varying concentrations of this compound for a specific time (e.g., 30 minutes at 37°C).[15]
-
Add a fixed, saturating concentration of fluorescently labeled penicillin to each reaction and incubate for a shorter period (e.g., 10 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of fluorescent penicillin binding against the this compound concentration to determine the IC50 value for each PBP.[4]
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Diagram 1: Signaling pathway of this compound's action on a bacterial cell.
Diagram 2: Experimental workflow for MIC determination.
Diagram 3: Experimental workflow for PBP binding assay.
Conclusion
This compound remains a clinically relevant antibiotic, and a thorough understanding of its mechanism of action is crucial for its effective use and for the development of new antibacterial agents. By targeting essential PBPs, inhibiting peptidoglycan synthesis, and inducing autolysis, this compound effectively disrupts the integrity of the bacterial cell wall, leading to cell death. The experimental protocols and quantitative data presented in this guide provide a framework for further research into the nuanced interactions between this compound and its bacterial targets. Continued investigation into these mechanisms will be vital in the ongoing effort to combat bacterial infections and the rise of antibiotic resistance.
References
- 1. This compound, a new cephalosporin with a broad antibacterial spectrum. I. In vitro studies employing the gradient plate technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autolysis Control Hypotheses for Tolerance to Wall Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility of this compound-resistant gram-negative bacilli to piperacillin, cefuroxime, and other selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. benchchem.com [benchchem.com]
The Dawn of a New Antibiotic Era: A Technical Guide to the History and Discovery of Cephalothin
Introduction
Cephalothin, a pioneering first-generation cephalosporin, marked a significant milestone in the fight against bacterial infections. Its introduction in 1964 provided a crucial alternative for treating infections, particularly those caused by penicillin-resistant staphylococci. This in-depth technical guide explores the historical journey of this compound's discovery, its chemical properties, mechanism of action, and the experimental methodologies that established its place in the antibiotic armamentarium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational antibiotic.
A Serendipitous Discovery: The Origins of Cephalosporins
The story of cephalosporins begins not in a pristine laboratory, but in the coastal waters of Sardinia. In 1945, Italian scientist Giuseppe Brotzu, while investigating the self-purification of seawater near a sewage outlet, isolated a fungus named Cephalosporium acremonium (now known as Acremonium chrysogenum).[1][2][3][4][5] Brotzu observed that this fungus produced a substance with antibacterial activity against a range of pathogens, including Salmonella typhi, the causative agent of typhoid fever.[2][5]
Lacking the resources for further investigation, Brotzu sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[2] There, researchers led by Edward Abraham and Guy Newton successfully isolated the active antibacterial compounds.[2] One of these, Cephalosporin C, was found to be resistant to the inactivating effects of penicillinase, an enzyme produced by some bacteria that confers resistance to penicillin. This property made it a highly promising candidate for further development.
From Fungal Broth to Pharmaceutical Agent: The Birth of this compound
The core structure of Cephalosporin C, 7-aminocephalosporanic acid (7-ACA), became the foundation for the semi-synthetic production of a new class of antibiotics.[6][7] By modifying the side chains of 7-ACA, researchers could create derivatives with improved antibacterial activity and pharmacokinetic properties.[1]
Eli Lilly and Company spearheaded the development of the first commercially successful cephalosporin, this compound.[8] It was synthesized by the N-acylation of 7-ACA with 2-thienylacetic acid.[7] this compound, also known as cefalotin, was introduced to the market in 1964 and quickly became a valuable therapeutic agent.[6][9]
Chemical Structure and Properties
-
IUPAC Name: (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[10]
Mechanism of Action: Disrupting Bacterial Integrity
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][10][13][14][15][16][17] This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.
The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[8][10][13][18] These enzymes are transpeptidases that catalyze the final step in the synthesis of peptidoglycan, a key component of the bacterial cell wall.[13] By binding to the active site of PBPs, this compound blocks their enzymatic activity, preventing the cross-linking of peptidoglycan chains.[8][13] This results in a weakened and defective cell wall, ultimately leading to cell lysis and bacterial death.[8][16][18]
Antibacterial Spectrum and Efficacy
As a first-generation cephalosporin, this compound is most effective against Gram-positive bacteria.[1][6][13][14] It demonstrates good activity against staphylococci and streptococci.[6][14] A key advantage of this compound is its resistance to staphylococcal β-lactamase (penicillinase), making it effective against penicillin-resistant Staphylococcus aureus strains.[10][17][19] Its activity against Gram-negative bacteria is more limited, although some species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis are susceptible.[6][20]
Table 1: In Vitro Antibacterial Spectrum of this compound
| Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Staphylococcus aureus (penicillin-sensitive) | 0.1 - 0.5 |
| Staphylococcus aureus (penicillin-resistant) | 0.2 - 1.0 |
| Streptococcus pyogenes | 0.05 - 0.2 |
| Streptococcus pneumoniae | 0.1 - 0.5 |
| Escherichia coli | 2 - 16 |
| Klebsiella pneumoniae | 2 - 16 |
| Proteus mirabilis | 4 - 32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound necessitate parenteral administration, as it is poorly absorbed from the gastrointestinal tract.[13][18]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Administration | Intravenous (IV) or Intramuscular (IM)[13][18] |
| Protein Binding | 50-60%[16] |
| Half-life | 0.5 - 1.0 hours[16][18] |
| Metabolism | Partially metabolized in the liver to desacetylthis compound[13][16] |
| Excretion | Primarily excreted unchanged by the kidneys via glomerular filtration[13][16] |
Experimental Protocols
The discovery and development of this compound relied on established microbiological and chemical techniques.
In Vitro Susceptibility Testing
The antibacterial activity of this compound was determined using methods such as tube-dilution and disc-plate diffusion assays to establish the Minimum Inhibitory Concentration (MIC) for various bacterial strains.[21]
Experimental Workflow: Tube-Dilution Method for MIC Determination
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each tube is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The tubes are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation: The tubes are examined for visible signs of bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Chemical Synthesis
The semi-synthetic production of this compound involves the acylation of 7-aminocephalosporanic acid (7-ACA). An enzymatic synthesis approach has also been developed.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Substrates: 7-aminocephalosporanic acid (7-ACA) and an amide derivative of 2-thienylacetic acid (e.g., 2-thienylacetamide) are used as substrates.[22]
-
Enzyme: Penicillin G acylase is employed as the catalyst.[22]
-
Reaction Conditions: The reaction is carried out in an aqueous solution at a controlled pH (around 6.5) and temperature (10-15°C).[22]
-
Reaction Monitoring: The progress of the reaction is monitored to determine the conversion yield of 7-ACA to this compound.
-
Purification: this compound is purified from the reaction mixture using techniques such as crystallization.[22]
Conclusion
The discovery of this compound, stemming from the initial observations of Giuseppe Brotzu, represents a landmark achievement in the history of antimicrobial chemotherapy. As the first of a new class of antibiotics, the cephalosporins, it provided a much-needed therapeutic option against a range of bacterial infections, particularly those resistant to penicillin. The journey from a soil fungus to a life-saving drug underscores the importance of scientific curiosity, collaboration, and innovation in drug development. While newer generations of cephalosporins with broader spectrums of activity have since been developed, the foundational role of this compound in shaping modern antibiotic therapy remains undeniable.
References
- 1. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 2. opac.zbmed.de [opac.zbmed.de]
- 3. researchgate.net [researchgate.net]
- 4. [The origin of cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Giuseppe Brotzu and the discovery of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijesir.org [ijesir.org]
- 7. This compound, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound Sodium used for? [synapse.patsnap.com]
- 9. Cefalotin - Wikipedia [en.wikipedia.org]
- 10. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. GSRS [precision.fda.gov]
- 13. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. Different Generations of Cephalosporin Medication [verywellhealth.com]
- 16. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 17. This compound - Humanitas.net [humanitas.net]
- 18. youtube.com [youtube.com]
- 19. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In vitro and in vivo laboratory evaluation of this compound, a new broad spectrum antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic synthesis of this compound by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbiological spectrum of activity for Cephalothin against gram-positive and gram-negative bacteria
For Immediate Release
This technical guide provides an in-depth analysis of the microbiological spectrum of activity for Cephalothin, a first-generation cephalosporin antibiotic. Tailored for researchers, scientists, and drug development professionals, this document compiles quantitative susceptibility data, detailed experimental protocols, and a visual representation of its mechanism of action to serve as a comprehensive resource in the study of this important antimicrobial agent.
Microbiological Spectrum of Activity
This compound exhibits a spectrum of activity primarily directed against gram-positive organisms, with limited efficacy against gram-negative bacteria. Its bactericidal action is achieved through the inhibition of cell wall synthesis. The following tables summarize the in-vitro activity of this compound against a range of clinically relevant gram-positive and gram-negative bacteria, presenting Minimum Inhibitory Concentration (MIC) values at which 50% (MIC50) and 90% (MIC90) of isolates are inhibited.
Gram-Positive Bacteria
This compound is generally potent against many gram-positive cocci. It demonstrates strong activity against most strains of Staphylococcus aureus, excluding methicillin-resistant strains (MRSA), and various Streptococcus species.[1][2] However, its activity against Enterococcus faecalis is limited, with many strains exhibiting resistance.[3]
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 4 | 4 |
| Streptococcus pneumoniae | 0.12 | 0.12 |
| Enterococcus faecalis | >32 | >32 |
Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.
Gram-Negative Bacteria
The activity of this compound against gram-negative bacteria is more variable. While some species like Escherichia coli and Klebsiella pneumoniae may show susceptibility, many strains have developed resistance.[4] Its efficacy against Proteus mirabilis is also inconsistent.[5][6]
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 55 (for ampicillin-resistant strains) | >64 |
| Klebsiella pneumoniae | 1 | 16 |
| Proteus mirabilis | 8 | 32 |
Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.
Experimental Protocols
Accurate determination of the in-vitro activity of this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.
Broth Microdilution Method (CLSI)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI M07 guidelines.[7][8]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the stock solution using a 0.22 µm filter.
-
Serial Dilutions: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Well 12 receives no inoculum.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Disk Diffusion Method (EUCAST)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents. The following protocol is a summary of the EUCAST disk diffusion method.[9][10][11]
Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
This compound disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 1°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Within 15 minutes of inoculation, apply a 30 µg this compound disk to the surface of the agar. Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter breakpoints provided by EUCAST.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[12] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall.
The interaction of this compound with PBPs can be visualized as a multi-step process:
Caption: this compound's mechanism of action via PBP inhibition.
The diagram illustrates that this compound binds to the active site of PBPs in the periplasmic space, leading to their acylation and inactivation. This prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. The affinity of this compound for different PBPs varies among bacterial species, which contributes to its spectrum of activity.[13][14]
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Staphylococcus aureus to Cefaclor and this compound: Laboratory and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic Sensitivity of Proteus mirabilis Urinary Tract Infection in Patients with Urinary Calculi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 10. nicd.ac.za [nicd.ac.za]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Binding of this compound and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Cephalothin: An In-Vitro Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalothin is a first-generation cephalosporin, a class of β-lactam antibiotics, that has been a cornerstone in treating various bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Understanding its behavior in controlled laboratory settings is fundamental for predicting clinical efficacy, optimizing dosing regimens, and combating the rise of antimicrobial resistance. This technical guide provides a comprehensive overview of the in-vitro pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It details the experimental protocols used to derive these parameters, presents quantitative data in a structured format, and visualizes key processes and workflows to support research and development efforts.
Pharmacokinetics in In-Vitro Models
In-vitro pharmacokinetic studies for antibiotics primarily focus on properties that influence the concentration of the active drug available to interact with the target pathogen. For this compound, a key parameter is its binding to serum proteins, as only the unbound fraction is microbiologically active.
Protein Binding
This compound exhibits moderate binding to human serum proteins. The extent of this binding can significantly impact the concentration of free drug at the site of infection. Published values for the serum protein binding of this compound vary depending on the specific experimental conditions and methods used.[3]
| Parameter | Value | Organism/Matrix | Reference |
| Human Serum Protein Binding | 71.2% | Human | [3] |
| Human Serum Protein Binding | 50-60% | Human | [4] |
Experimental Protocol: In-Vitro Serum Protein Binding by Ultrafiltration
This method is used to separate the free (unbound) drug from the protein-bound drug in a serum sample.[3]
-
Preparation: Human serum is spiked with a known concentration of this compound.
-
Incubation: The mixture is incubated at a physiological temperature (37°C) and pH (7.4) to allow binding to reach equilibrium.
-
Ultrafiltration: The serum sample is placed in an ultrafiltration device containing a semi-permeable membrane with a molecular weight cutoff that retains proteins (like albumin) and protein-bound drug but allows the smaller, unbound this compound molecules to pass through.
-
Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2600 g at 37°C) to force the protein-free ultrafiltrate through the membrane.[5]
-
Quantification: The concentration of this compound in the ultrafiltrate (representing the unbound drug) is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The percentage of bound drug is calculated by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial serum sample.
Pharmacodynamics in In-Vitro Models
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, which for an antibiotic, is the inhibition or killing of bacteria. Key in-vitro PD parameters include the mechanism of action, minimum inhibitory and bactericidal concentrations, and the time course of antibacterial activity.
Mechanism of Action
Like all β-lactam antibiotics, this compound's bactericidal action results from the inhibition of bacterial cell wall synthesis.[1][4] The drug specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][6] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a defective and osmotically unstable cell wall, which ultimately results in bacterial cell lysis and death.[4][6]
In-Vitro Potency (MIC and MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[7] The Minimum Bactericidal Concentration (MBC) or Minimal Lethal Concentration (MLC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8] this compound generally demonstrates greater potency against Gram-positive bacteria, particularly staphylococci, compared to many Gram-negative species.[9]
| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Staphylococcus aureus (methicillin-sensitive) | - | - | 0.12 | [10] |
| Staphylococcus spp. | - | - | ≤2 (effective prophylaxis dose target) | [11] |
| Streptococci | Generally susceptible | - | - | [12] |
| Escherichia coli | - | - | 64 | [10] |
| Klebsiella spp. | Bacteriostatic concentration similar to MIC | - | - | [8][13] |
| Enterobacter spp. | Generally resistant | - | - | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9]
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14] This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.[9] This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions, as well as to a growth control well (containing no antibiotic).
-
Incubation: Incubate the inoculated plate at 35°C for 16-20 hours in ambient air.[9]
-
Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Experimental Protocol: Disk Diffusion Susceptibility Testing (Kirby-Bauer)
This protocol is based on CLSI document M02 and provides a qualitative assessment of susceptibility.[9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[9][14]
-
Disk Application: Aseptically place a paper disk impregnated with a standardized amount of this compound (e.g., 30 µg) onto the surface of the inoculated agar.[9]
-
Incubation: Invert the plate and incubate at 35°C for 16-18 hours.[9]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. This zone diameter is then compared to established CLSI breakpoint criteria to classify the isolate as "Susceptible," "Intermediate," or "Resistant."[9]
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Protein binding of cefazolin is saturable in vivo both between and within patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. bmj.com [bmj.com]
- 8. [In vitro studies on the activities of this compound against selected bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose regimen optimization of this compound for surgical prophylaxis against Staphylococcus aureus and coagulase negative staphylococci in dogs by pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with this compound against 5,887 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of timed bacteriostatic and bactericidal activities of this compound against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cephalothin Derivatives and Their Potential Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cephalothin
This compound is a first-generation cephalosporin antibiotic, a class of β-lactam antibiotics derived from the fungus Cephalosporium acremonium.[1] Since its introduction, it has been a valuable agent for treating a variety of bacterial infections.[2] this compound is effective against a broad spectrum of gram-positive and many gram-negative bacteria, including Staphylococcus and Streptococcus species.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, the β-lactam ring of this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[2][6]
The development of this compound derivatives has been driven by the need to address the growing challenge of antibiotic resistance and to improve the pharmacological properties of the parent compound.[7][8] Modifications to the core cephalosporin structure can lead to enhanced stability against bacterial β-lactamases, an expanded spectrum of activity, and improved pharmacokinetic profiles.[8]
This compound Derivatives and Their Enhanced Properties
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide array of derivatives with potentially improved antibacterial efficacy and pharmacological characteristics.
Ester Derivatives
Research has shown that the synthesis of ester derivatives of this compound can increase its lipophilicity, which may enhance its ability to penetrate bacterial membranes and the blood-brain barrier.[9] For instance, propyl and butyl ester derivatives of this compound have demonstrated significant growth inhibition of ampicillin-resistant Escherichia coli.[9] The increased lipophilicity is indicated by their higher Log P values compared to the parent this compound.[9]
Derivatives with Cyclic Disulfide Moieties
The incorporation of cyclic disulfide moieties into the cephalosporin structure represents another strategy to enhance antibacterial activity.[10] These modifications can improve the drug's performance, potentially by facilitating its uptake by bacteria or by providing additional mechanisms of action.[10] For example, a cephalosporin derivative containing an asparagusic acid moiety showed increased activity against Gram-negative bacteria.[10][11]
Analogues with Additional β-Lactam Rings
A novel class of cephalosporin analogues features an additional isolated β-lactam ring.[12][13] This structural modification has been shown to be effective against Gram-positive microorganisms, with a potency similar to that of the third-generation cephalosporin, ceftriaxone.[12][13] Computational analysis suggests that the different moieties of these compounds contribute to their binding energy towards various PBPs.[12][13]
Antibacterial Applications and Quantitative Data
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | [14] |
| This compound | Haemophilus influenzae | - | [14] |
| This compound Propyl Ester (Compound I) | Ampicillin-resistant E. coli | 55 (MIC50) | [9] |
| This compound Butyl Ester (Compound II) | Ampicillin-resistant E. coli | 30 (MIC50) | [9] |
| Cephalexin Derivatives | E. coli | - | [15] |
| Cephalosporin with Asparagusic Acid Moiety | Gram-negative strains | - | [10] |
| Cephalosporin Analogue with Additional β-Lactam Ring | Gram-positive bacteria | Comparable to Ceftriaxone | [12][13] |
| Cefazolin | Escherichia coli | 2 (MIC₅₀), 8 (MIC₉₀) | [16] |
| Cefazolin | Klebsiella pneumoniae | 2 (MIC₅₀), 4 (MIC₉₀) | [16] |
| Cefazolin | Proteus mirabilis | 4 (MIC₅₀), 8 (MIC₉₀) | [16] |
Note: Some entries indicate activity without specific MIC values as they were not provided in the cited sources.
Mechanism of Action of this compound and its Derivatives
The primary mechanism of action for all cephalosporins, including this compound and its derivatives, is the inhibition of bacterial cell wall synthesis.[2][6]
Caption: Mechanism of action of this compound derivatives.
The process unfolds as follows:
-
Binding to PBPs : The cephalosporin molecule penetrates the bacterial cell wall and binds to the active site of PBPs.[5]
-
Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing them from carrying out their essential function of cross-linking the peptidoglycan chains.[6]
-
Disruption of Cell Wall Synthesis : The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.[2]
-
Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][6]
Bacterial Resistance to this compound Derivatives
The emergence of bacterial resistance is a significant challenge in antibiotic therapy.[7] Bacteria have evolved several mechanisms to counteract the effects of cephalosporins.
Caption: Mechanisms of bacterial resistance to cephalosporins.
The primary mechanisms of resistance include:
-
Production of β-Lactamases : This is the most common mechanism of resistance.[12][13] Bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7]
-
Alteration of Penicillin-Binding Proteins (PBPs) : Mutations in the genes encoding PBPs can lead to structural changes in these proteins.[4] This reduces the binding affinity of cephalosporins to their target, thus diminishing their inhibitory effect.[17]
-
Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry.[4] A reduction in the number or modification of porin channels, through which cephalosporins typically enter the cell, can lead to decreased intracellular antibiotic concentration and resistance.[7]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of novel cephalosporin derivatives often involves the modification of the this compound core structure. A general approach for the synthesis of pyridinium-substituted cephalosporins is outlined below.[10][11]
Caption: Workflow for the synthesis of this compound derivatives.
Methodology:
-
Starting Material : The synthesis begins with this compound.[10][18]
-
Silylation : this compound is treated with a silylating agent such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA).[10][18]
-
Iodide Addition : Trimethylsilyl iodide (TMSI) is then added to the reaction mixture.[10][18]
-
Solvent Removal : The solvent, typically dichloromethane, is removed after a period of stirring.[10][18]
-
Addition of Pyridine Derivatives : The desired pyridine derivatives, dissolved in a solvent like dimethylformamide (DMF), are added to yield the final product.[10][18]
Antimicrobial Susceptibility Testing
Standardized methods are crucial for determining the in vitro activity of new antibiotic derivatives. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.[16][19]
6.2.1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid medium.[16][20]
Methodology:
-
Preparation of Antimicrobial Solutions : A stock solution of the this compound derivative is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.[16]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared from several colonies of the test bacterium, with its turbidity adjusted to match a 0.5 McFarland standard.[16][21]
-
Inoculation : The microtiter wells containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.[21]
-
Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours.[21]
-
Interpretation : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20]
6.2.2. Kirby-Bauer Disk Diffusion Method
This method assesses bacterial susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[16][20]
Methodology:
-
Inoculum Preparation : A bacterial inoculum is prepared as described for the broth microdilution method.[16]
-
Inoculation of Agar Plate : A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.[16][21]
-
Application of Antibiotic Disks : Paper disks impregnated with a standardized concentration of the this compound derivative are placed on the agar surface.[16]
-
Incubation : The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[16]
-
Measurement and Interpretation : The diameter of the zone of complete growth inhibition around each disk is measured. This zone diameter is then compared to established clinical breakpoints to classify the isolate as susceptible, intermediate, or resistant.[16][21]
Conclusion and Future Perspectives
This compound and its derivatives remain an important area of research in the quest for new and effective antibacterial agents. The chemical versatility of the cephalosporin scaffold allows for the design and synthesis of novel compounds with enhanced activity against resistant pathogens and improved pharmacological profiles. Future research will likely focus on the development of derivatives that can overcome emerging resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases. Furthermore, the exploration of novel drug delivery systems and combination therapies involving this compound derivatives could provide new avenues for combating challenging bacterial infections. Continued efforts in medicinal chemistry, microbiology, and clinical research are essential to fully realize the potential of these valuable antibiotics.
References
- 1. This compound | drug | Britannica [britannica.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Sodium | C16H15N2NaO6S2 | CID 23675321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. ovid.com [ovid.com]
- 8. Cephalosporin antibiotics: molecules that respond to different needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of this compound that inhibit ampicillin resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and biological evaluation of the progenitor of a new class of cephalosporin analogues, with a particular focus on structure-based computational analysis | PLOS One [journals.plos.org]
- 13. Synthesis and biological evaluation of the progenitor of a new class of cephalosporin analogues, with a particular focus on structure-based computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. api.pageplace.de [api.pageplace.de]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial studies on the in vitro biological activity of Cephalothin
An In-Depth Technical Guide on the Initial In Vitro Biological Activity of Cephalothin
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro biological activity of this compound. The document details its mechanism of action, antibacterial spectrum with quantitative data, standardized experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound is a first-generation cephalosporin antibiotic that functions by disrupting the integrity of the bacterial cell wall.[1][2] As a member of the beta-lactam class of antibiotics, its bactericidal activity is achieved through a well-established mechanism:[3][4]
-
Targeting Penicillin-Binding Proteins (PBPs): this compound's primary molecular targets are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2]
-
Inhibition of Peptidoglycan Synthesis: By binding to the active site of PBPs, this compound inhibits their transpeptidase activity. This action blocks the cross-linking of peptidoglycan chains, a crucial step for providing structural rigidity to the cell wall.[1]
-
Induction of Cell Lysis: The disruption of cell wall synthesis and repair leads to a structurally compromised and weakened cell wall. Consequently, the bacterium is unable to withstand its internal osmotic pressure, resulting in cell lysis and death.[1][3]
In Vitro Antibacterial Spectrum
This compound is characterized as a broad-spectrum antibiotic, demonstrating activity against a wide array of Gram-positive bacteria and a more limited range of Gram-negative bacteria.[5][6] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible in vitro growth of a microorganism.
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | - | - | 1.56 | - |
| Staphylococcus epidermidis | - | - | 0.78 | - |
| Escherichia coli | - | - | 3.13 | - |
| Klebsiella pneumoniae | - | - | 6.25 | - |
| Proteus mirabilis | - | - | 3.13 | - |
| Enterococcus spp. | - | Generally higher MICs | - | - |
| Pseudomonas aeruginosa | - | Generally resistant | - | - |
MIC₅₀ and MIC₉₀ refer to the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Studies have shown that this compound is active against both penicillin-sensitive and penicillin-resistant strains of Staphylococcus aureus.[5][6] However, many Gram-negative bacilli and enterococci show reduced sensitivity, and resistance is common in species such as Pseudomonas aeruginosa.[7][8]
Experimental Protocols
The in vitro activity of this compound is primarily assessed through standardized susceptibility testing methods, such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This quantitative method determines the lowest concentration of an antibiotic required to inhibit the growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates with round-bottom wells
-
This compound powder of known purity
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture grown overnight on a suitable agar medium
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Multichannel and single-channel micropipettes with sterile tips
-
Incubator set at 35 ± 2°C
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it in MHB to twice the highest desired testing concentration.
-
Dispense 100 µL of sterile MHB into all wells of a microtiter plate.
-
Add 100 µL of the 2x this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 is the sterility control (no bacteria).[5]
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is read as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) in the well.[10]
-
Kirby-Bauer Disk Diffusion Susceptibility Testing
This qualitative method assesses the susceptibility of bacteria to an antibiotic based on the size of the growth inhibition zone around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound disks (30 µg)
-
Bacterial culture and 0.5 McFarland standard as described above
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator set at 35 ± 2°C
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.
-
-
Application of Disks:
-
Within 15 minutes of inoculation, aseptically place a this compound (30 µg) disk onto the agar surface.
-
Gently press the disk with forceps to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the breakpoints established by a standard-setting organization like the Clinical and Laboratory Standards Institute (CLSI).
-
Visualizations of Pathways and Workflows
Experimental Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.
This compound's Mechanism of Action
Caption: The molecular mechanism of this compound's bactericidal activity.
Induction of AmpC β-Lactamase by this compound
This compound, like other first-generation cephalosporins, can act as a potent inducer of AmpC β-lactamase expression in some Gram-negative bacteria, which is a mechanism of resistance.[11][12][13]
Caption: Signaling pathway for AmpC β-lactamase induction by this compound.
References
- 1. apec.org [apec.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. In Vitro Activity of Cefotaxime Against this compound-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. Its in vitro antibacterial spectrum as studied in a diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound—Its In Vitro Antibacterial Spectrum as Studied in a Diagnostic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales [mdpi.com]
Cephalothin: A Technical Guide on its Role as a Semisynthetic Derivative of Cephalosporin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalothin is a first-generation cephalosporin antibiotic, representing a significant milestone in the development of β-lactam antibiotics.[1][2] As a semisynthetic derivative of cephalosporin C, it possesses a broad spectrum of antibacterial activity.[3][4] This technical guide provides an in-depth analysis of this compound, focusing on its synthesis from cephalosporin C, mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation.
This compound, chemically known as 7-(thiophene-2-acetamido) cephalosporanic acid, was the first cephalosporin to be marketed in 1964.[2] Its development paved the way for a new class of antibiotics used to treat a variety of bacterial infections, including those of the respiratory tract, skin and soft tissues, bones and joints, and urinary tract.[2][5] It is particularly noted for its resistance to staphylococcal penicillinase, making it effective against penicillin-resistant Staphylococcus aureus strains.[5]
From Cephalosporin C to this compound: A Semisynthetic Journey
The core of all cephalosporin antibiotics is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is derived from cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum (previously Cephalosporium acremonium).[6][7] Cephalosporin C itself has only moderate antibacterial activity and is not potent enough for clinical use.[8] The key to enhancing its therapeutic potential lies in the modification of its side chains.
The synthesis of this compound involves a two-stage process:
-
Deacylation of Cephalosporin C to 7-ACA: The D-α-aminoadipoyl side chain of Cephalosporin C is removed to produce the essential intermediate, 7-ACA.[8] This can be achieved through chemical methods, which often involve harsh conditions and toxic reagents, or more commonly now, through enzymatic processes.[9][10] The enzymatic conversion is typically a two-step process utilizing D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[9][10][11]
-
Acylation of 7-ACA to this compound: The 7-ACA nucleus is then acylated with a thiophene-2-acetyl side chain to yield this compound.[3][12] This modification enhances the antibacterial activity and defines its spectrum.
Caption: Enzymatic Synthesis of this compound from Cephalosporin C.
Mechanism of Action
Like all β-lactam antibiotics, this compound's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[13][14] This process involves several key steps:
-
Targeting Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located in the bacterial cytoplasmic membrane.[1][15]
-
Inhibition of Peptidoglycan Synthesis: PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis, the cross-linking of peptide chains.[1][14]
-
Cell Wall Destabilization: By inhibiting PBPs, this compound prevents the formation of a stable peptidoglycan layer, leading to a weakened and defective cell wall.[14][15]
-
Bacterial Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[13][15]
Caption: Mechanism of Action of this compound.
Antibacterial Spectrum and Potency
This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[4] Its activity is largely unaffected by penicillinase produced by staphylococci.[3][16]
Table 1: Antibacterial Spectrum of this compound
| Bacterial Group | Susceptible Organisms |
|---|---|
| Gram-positive Cocci | Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus epidermidis, Streptococcus pyogenes (Group A), Streptococcus agalactiae (Group B), Streptococcus pneumoniae, Viridans group streptococci.[13][16][17][18] |
| Gram-negative Bacilli | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella spp., Shigella spp.[4][13][16][17] |
| Anaerobes | Peptostreptococcus species.[13] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.56 | - |
| Staphylococcus epidermidis | 0.78 | - |
| Escherichia coli | 3.13 | - |
| Klebsiella pneumoniae | 6.25 | - |
| Proteus mirabilis | 3.13 | - |
Data compiled from select studies. MIC values can vary based on strain and testing methodology.[17]
Experimental Protocols
Synthesis of 7-ACA from Cephalosporin C (Enzymatic Method)
This protocol describes a two-step enzymatic conversion of Cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA).[11]
Materials:
-
Immobilized D-amino acid oxidase (D-AOD)
-
Immobilized glutaryl-7-ACA acylase (GL-acylase)
-
Cephalosporin C solution
-
Aqueous buffer (pH 8.0)
-
Bioreactors
Procedure:
-
Step 1: Oxidative Deamination
-
The CPC solution is passed through a first bioreactor containing immobilized D-AOD at 20-25°C and pH 8.0.
-
D-AOD converts CPC to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA). Hydrogen peroxide is a byproduct of this reaction.
-
-
Spontaneous Conversion:
-
The keto-7ACA spontaneously converts to glutaryl-7-aminocephalosporanic acid (GL-7ACA) in the presence of the hydrogen peroxide generated in the previous step.
-
-
Step 2: Hydrolysis
-
The resulting GL-7ACA solution is passed through a second bioreactor containing immobilized GL-acylase.
-
The GL-acylase hydrolyzes GL-7ACA to produce 7-ACA.
-
-
Purification:
-
The final 7-ACA product is purified, typically through crystallization.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[19]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, the MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Conclusion
This compound holds a significant place in the history of antimicrobial chemotherapy as a pioneering semisynthetic cephalosporin. Its development from the naturally occurring but less potent cephalosporin C demonstrated the power of medicinal chemistry to enhance the therapeutic properties of natural products. By understanding its synthesis, mechanism of action, and antibacterial profile, researchers can appreciate the foundational principles that have guided the development of subsequent generations of cephalosporins and other β-lactam antibiotics. The experimental protocols detailed herein remain fundamental to the discovery and evaluation of new antibacterial agents.
References
- 1. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefalotin - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | drug | Britannica [britannica.com]
- 5. This compound - Humanitas.net [humanitas.net]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. jetir.org [jetir.org]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 15. What is this compound Sodium used for? [synapse.patsnap.com]
- 16. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Clinical laboratory approach for estimating effective administrative dose of this compound. Reevaluation of MIC break points in 4 category system of disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SOME EXPERIMENTAL AND CLINICAL STUDIES ON this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. idexx.dk [idexx.dk]
Methodological & Application
Application Notes and Protocol for In Vitro Susceptibility Testing Using Cephalothin Disks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalothin is a first-generation cephalosporin antibiotic effective against a range of gram-positive and a limited number of gram-negative bacteria. In vitro antimicrobial susceptibility testing (AST) is crucial for determining the efficacy of antibiotics against specific bacterial isolates, guiding therapeutic choices, and monitoring the emergence of resistance. The Kirby-Bauer disk diffusion method is a widely accepted and standardized technique for performing AST.[1] This document provides a detailed protocol for conducting in vitro susceptibility testing using this compound disks, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Principle of the Method
The Kirby-Bauer disk diffusion test is a qualitative method where a paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate uniformly inoculated with the test bacterium.[1] During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism and is used to classify the isolate as susceptible, intermediate, or resistant.
Data Presentation
Interpretive Criteria for this compound
The following table outlines the zone diameter breakpoints for interpreting the results of this compound susceptibility testing against Enterobacterales. These criteria are based on CLSI document M100-S25.[2] It is important to note that for uncomplicated urinary tract infections, cefazolin is now considered a more reliable surrogate for predicting the efficacy of oral cephalosporins.[2]
| Organism Group | Disk Content | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
| Enterobacterales | 30 µg | ≥ 18 | 15 - 17 | ≤ 14 |
Quality Control (QC) Parameters
Regular quality control testing is essential to ensure the accuracy and reproducibility of the susceptibility testing procedure. The following table provides the acceptable zone diameter ranges for the recommended QC strains when tested with this compound disks.
| Quality Control Strain | Disk Content | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 30 µg | 15 - 21 |
| Staphylococcus aureus ATCC® 25923™ | 30 µg | 18 - 24 |
Experimental Protocol
This protocol details the standardized single disk method for antimicrobial susceptibility testing.
Materials
-
This compound antimicrobial susceptibility disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Pure cultures of test organisms
-
Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
-
Sterile 0.85% saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Metric ruler or caliper for measuring zone diameters
-
Sterile forceps or antibiotic disk dispenser
Procedure
Step 1: Inoculum Preparation
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile 0.85% saline or a suitable broth like Tryptic Soy Broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a photometric device. A properly adjusted inoculum will have a concentration of approximately 1-2 x 10⁸ CFU/mL.
Step 2: Inoculation of the Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Finally, run the swab around the rim of the agar.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
Step 3: Application of this compound Disks
-
Aseptically apply the 30 µg this compound disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
-
Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.
-
If multiple antibiotic disks are being placed on the same plate, they should be positioned at least 24 mm apart from center to center.
Step 4: Incubation
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours. For Staphylococcus spp., incubation for a full 24 hours is recommended to detect potential methicillin resistance.
-
Incubation should be in ambient air. For fastidious organisms, incubation in an atmosphere enriched with 5% CO₂ may be required, but this is not standard for the organisms typically tested with this compound.
Step 5: Reading and Interpreting the Results
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around the this compound disk to the nearest millimeter using a ruler or caliper. The measurement should be taken from the underside of the plate.
-
If there is a "feathered" edge, measure to the point of obvious demarcation between growth and no growth.
-
Compare the measured zone diameter to the interpretive criteria in Table 3.1 to determine if the organism is susceptible, intermediate, or resistant to this compound.
-
Simultaneously, measure the zone diameters for the QC strains and ensure they fall within the acceptable ranges specified in Table 3.2. If the QC results are out of range, the test results for the clinical isolates are not valid and the entire procedure should be repeated.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Preparation of Cephalothin Sodium Solutions in Microbiological Assays
Introduction
Cephalothin sodium is a first-generation cephalosporin, a beta-lactam antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Accurate and reproducible results in microbiological assays, such as Minimum Inhibitory Concentration (MIC) determination and disk diffusion susceptibility testing, are critically dependent on the correct preparation, handling, and storage of the antibiotic solutions. This document provides detailed protocols for the preparation of this compound sodium solutions for use in microbiological assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, like other β-lactam antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound sodium solutions.
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[1] | Freely soluble.[1] Sonication may be required. |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[2] | Sonication may be required.[2] |
Table 2: Stability of this compound Sodium Solutions
| Solution/Solvent | Storage Temperature | Stability | Reference |
| Stock Solution (in water or buffer) | -80°C | Up to 6 months | [3] |
| Stock Solution (in water or buffer) | -20°C | Up to 1 month | [3] |
| In Normal Saline (0.9% NaCl) | 4°C | 10% loss in approximately 17 days | [4] |
| In Normal Saline (0.9% NaCl) | 23°C (Room Temperature) | 10% loss within 1 day | [4] |
| In 5% Dextrose in Water (D5W) | 4°C | 10% loss in approximately 17 days | [4] |
| In 5% Dextrose in Water (D5W) | 23°C (Room Temperature) | 10% loss within 1 day | [4] |
Table 3: Recommended Solvents and Diluents for Stock Solutions
| Solvent/Diluent | Application | Notes |
| Sterile Deionized Water | Stock Solution Preparation | Preferred solvent for microbiological assays. |
| Phosphate Buffer (pH 6.0-7.0) | Stock Solution Preparation | Can be used to maintain a stable pH. |
| Dimethyl Sulfoxide (DMSO) | Stock Solution Preparation | Use with caution as it can affect some microorganisms. |
Table 4: Quality Control (QC) Ranges for Antimicrobial Susceptibility Testing (AST)
| Quality Control Strain | MIC (µg/mL) | Disk Diffusion (Zone Diameter, mm) |
| Staphylococcus aureus ATCC® 29213™ | 0.004 - 0.015 | Not specified |
| Escherichia coli ATCC® 25922™ | 0.008 - 0.03 | 30 - 36 |
Experimental Protocols
All procedures should be performed under aseptic conditions in a biological safety cabinet.
Protocol 1: Preparation of this compound Sodium Stock Solution (10 mg/mL)
-
Calculate the required mass of this compound sodium powder. Account for the potency of the powder as specified by the manufacturer. The formula for this calculation is: Mass (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg)
-
Aseptically weigh the calculated amount of this compound sodium powder.
-
Dissolve the powder in a sterile solvent. For a 10 mL stock solution at 10 mg/mL, add 10 mL of sterile deionized water or a suitable buffer to the weighed powder.
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Sterilize the stock solution. Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, screw-cap tube.
-
Aliquot and store. Dispense the stock solution into sterile, single-use aliquots. Store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Broth Microdilution MIC Assay
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Thaw an aliquot of the this compound sodium stock solution (10 mg/mL).
-
Prepare an intermediate dilution. Dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is twice the highest concentration to be tested in the MIC panel. For example, if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working solution.
-
Perform serial dilutions. a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the 256 µg/mL working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no inoculum).
Protocol 3: Inoculum Preparation for MIC and Disk Diffusion Assays
This protocol is based on the general principles outlined by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
-
Select colonies. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Prepare a bacterial suspension. Suspend the colonies in sterile saline (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Adjust turbidity. Use a spectrophotometer to measure the absorbance at 625 nm (should be between 0.08 and 0.13) or visually compare against a 0.5 McFarland standard. Adjust with sterile saline or additional colonies as needed.
-
Dilute for MIC testing. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution.
-
Use for disk diffusion. Within 15 minutes of standardization, use the 0.5 McFarland suspension to inoculate Mueller-Hinton agar plates for disk diffusion testing.
Experimental Workflow
The following diagram illustrates the overall workflow for preparing this compound sodium solutions and performing a microbiological assay.
Caption: Workflow for this compound sodium solution preparation and use in assays.
References
- 1. This compound sodium CAS#: 58-71-9 [m.chemicalbook.com]
- 2. This compound sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 6. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Cephalothin in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalothin is a first-generation cephalosporin antibiotic primarily used to treat bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts peptidoglycan cross-linking and leads to bacterial cell death.[1][2][3][4] While effective against a range of bacteria, its application in mammalian cell culture is not for the selection of genetically modified cells, a common misconception. Instead, due to its cytotoxic effects on mammalian cells, its primary use in this context is as a cytotoxic agent for research purposes, such as inducing a specific form of regulated cell death known as parthanatos.[5][6]
These application notes provide a comprehensive overview of the use of this compound in mammalian cell culture, focusing on its cytotoxic properties. It details why this compound is unsuitable for selection and provides protocols for determining its cytotoxic concentration and studying its effects on mammalian cells.
Infeasibility of this compound for Mammalian Cell Selection
The use of antibiotics for selecting genetically modified mammalian cells relies on the co-transfection of a gene of interest with a specific antibiotic resistance gene. This resistance gene allows the transfected cells to survive in a culture medium containing the antibiotic, while non-transfected cells are eliminated. Common selection systems include G418 with the neomycin resistance gene (neo), puromycin with the puromycin N-acetyl-transferase (pac) gene, and hygromycin B with the hygromycin resistance gene (hygR).
Currently, there is no known or established resistance gene that confers resistance to this compound's cytotoxic effects in mammalian cells . Therefore, this compound cannot be used as a selective agent for generating stable mammalian cell lines. Its application in mammalian cell culture is limited to its cytotoxic and other biological effects on the cells themselves.
Cytotoxicity of this compound in Mammalian Cells
This compound has been shown to be toxic to various mammalian cell lines.[7][8] One of the documented mechanisms of this compound-induced cell death is parthanatos, a form of regulated necrosis.[5][6] This process is distinct from apoptosis and is characterized by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).
Quantitative Data on this compound Cytotoxicity
The cytotoxic effect of this compound is cell-type dependent. The following table summarizes the available quantitative data on its cytotoxicity.
| Cell Line | Cell Type | Parameter | Value | Reference |
| HT1080 | Human Fibrosarcoma | LD50 | 317.7 µg/mL | [5] |
| Human Amnion Cells | Primary Cells | Cytotoxicity | More toxic than benzyl penicillin G | [7] |
| Mouse Embryo Cells | Primary Cells | Cytotoxicity | More toxic than benzyl penicillin G | [7] |
| LLC-RK1 | Rabbit Kidney | Cytotoxicity | Markedly toxic in vitro | [8] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (LD50) in a Mammalian Cell Line
This protocol outlines the steps to determine the half-maximal lethal dose (LD50) of this compound for a specific mammalian cell line using a cell viability assay, such as the MTT or MTS assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound sodium salt (powder)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium for dissolving this compound
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving the powder in sterile PBS or serum-free medium.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/mL).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without this compound as a vehicle control (100% viability).
-
Incubate the plate for a predetermined time (e.g., 42 hours, as used for HT1080 cells).[5]
-
-
Cell Viability Assay (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the LD50 value, which is the concentration of this compound that results in 50% cell viability, using non-linear regression analysis.
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel selection marker for mammalian cell transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for fast antibiotic resistance-based gene editing of mammalian cells with CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Determining Cephalothin Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalothin is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This information is critical for surveillance of antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI). While current CLSI guidelines have largely replaced this compound with cefazolin as the surrogate for oral cephalosporins, historical breakpoints for this compound are provided here for research and comparative purposes.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. This is performed in a 96-well microtiter plate. Following incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Data Presentation
Quality Control (QC) Ranges
To ensure the accuracy and reproducibility of the assay, it is imperative to test quality control strains with known MIC values in each run. The acceptable MIC ranges for this compound against commonly used QC strains are provided below.
| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 0.5[1] |
| Escherichia coli | 25922 | 4 - 16[1] |
Historical CLSI Interpretive Criteria for this compound
It is important to note that the Clinical and Laboratory Standards Institute (CLSI) has removed the interpretive criteria for this compound for many organisms in its recent publications, recommending the use of cefazolin as a more reliable surrogate for oral cephalosporins for uncomplicated urinary tract infections.[2][3] The following table presents the historical MIC breakpoints for this compound as last published in the CLSI M100-S25 document for Enterobacteriaceae and Staphylococcus spp.[2]
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacteriaceae | ≤ 8 | 16 | ≥ 32 |
| Staphylococcus spp. | ≤ 8 | 16 | ≥ 32 |
Experimental Protocols
Materials
-
This compound powder (potency must be known)
-
Sterile deionized water or other suitable solvent
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains for testing (including QC strains)
-
Sterile petri dishes, tubes, and pipettes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer (optional)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Multichannel pipette
Preparation of this compound Stock Solution
-
Calculate the amount of powder: The amount of this compound powder needed should be calculated based on its potency, which is provided by the manufacturer.
-
Prepare a high-concentration stock solution: Prepare a stock solution, for example, at 1280 µg/mL. Dissolve the calculated amount of this compound powder in a suitable sterile solvent, such as sterile deionized water. Ensure the powder is completely dissolved.
-
Sterilization: If the solvent used is not sterile, the stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Storage: Dispense the stock solution into small aliquots in sterile tubes and store them at -20°C or lower. It is important to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Create a Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Adjust Turbidity: Vortex the suspension thoroughly and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer (the absorbance at 625 nm should be between 0.08 and 0.13). A suspension equivalent to a 0.5 McFarland standard contains approximately 1.5 x 10⁸ CFU/mL.
-
Final Inoculum Preparation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.
Broth Microdilution Assay Procedure
-
Dispense Broth: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Prepare the Highest Concentration: Add 100 µL of the this compound working stock solution (at twice the highest desired final concentration) to the wells in the first column of the plate.
-
Perform Serial Dilutions: Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix the contents by pipetting up and down several times. Continue this twofold serial dilution process across the plate to the desired final concentration (typically to column 10). Discard 100 µL from the last column of dilutions.
-
Control Wells:
-
Growth Control (e.g., Column 11): These wells should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no antibiotic.
-
Sterility Control (e.g., Column 12): This well should contain 200 µL of sterile CAMHB only, with no bacteria or antibiotic.
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final test concentration.
-
Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Visual Inspection: After the incubation period, visually inspect the plate for bacterial growth. A button or turbidity at the bottom of the well indicates growth. The sterility control well should show no growth, and the growth control wells should exhibit clear turbidity.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound MIC Determination.
MIC Interpretation Logic
References
Application Notes and Protocols: Standardized Single Disk Method (Kirby-Bauer) for Cephalothin Susceptibility Testing
Introduction
Cephalothin is a first-generation cephalosporin antibiotic. The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to antibiotics. This document provides detailed protocols and application notes for performing this compound susceptibility testing using the Kirby-Bauer method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. It is important to note that while this method is well-established, clinical interpretation of this compound susceptibility has evolved, and current CLSI guidelines should always be consulted for the most up-to-date recommendations.[1][2][3][4][5][6][7]
Principle of the Method
The Kirby-Bauer test is based on the diffusion of an antibiotic from a paper disk through an agar medium inoculated with the bacterium being tested.[8] If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.[8]
Materials
-
This compound (CF) antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Bacterial cultures to be tested
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)
-
Incubator at 35°C ± 2°C
-
Calipers or a ruler for measuring zone diameters
Data Presentation
Table 1: CLSI Interpretive Criteria for this compound (30 µg) Disk Diffusion Testing for Enterobacterales
Note: These breakpoints were last published in the CLSI M100-S25 document. Current CLSI guidelines recommend using cefazolin as a more reliable surrogate for predicting results for oral cephalosporins for uncomplicated urinary tract infections.[9][10]
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible (S) |
| 15 - 17 | Intermediate (I) |
| ≤ 14 | Resistant (R) |
Table 2: Quality Control Ranges for this compound (30 µg) Disk Diffusion Testing
| Quality Control Strain | ATCC® Number | Acceptable Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 15 - 21 |
| Staphylococcus aureus | 25923 | 29 - 37 |
Important Clinical Considerations from CLSI:
-
Salmonella and Shigella spp.: First- and second-generation cephalosporins, such as this compound, may appear active in vitro but are not clinically effective and should not be reported as susceptible.[11]
-
Staphylococcus spp.: Similarly, these cephalosporins are not considered clinically effective against staphylococcal infections and should not be reported as susceptible.[11]
Experimental Protocols
Inoculum Preparation
-
From a pure, overnight culture (18-24 hours), select 3-5 well-isolated colonies of the bacterium to be tested.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or tryptic soy broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines.
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
Application of Antimicrobial Disks
-
Using sterile forceps or a disk dispenser, aseptically place a this compound (CF 30 µg) disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple disks are being used on the same plate, they should be placed at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the underside of the plate without removing the lid.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the interpretive standards in Table 1.
Quality Control
-
Concurrently with each batch of tests, perform the same procedure on the quality control strains listed in Table 2.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2 for the patient results to be considered valid.
Visualizations
Caption: Workflow for this compound susceptibility testing using the Kirby-Bauer method.
Caption: Quality control decision-making process for the Kirby-Bauer test.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. iacld.com [iacld.com]
- 4. treata.academy [treata.academy]
- 5. darvashco.com [darvashco.com]
- 6. pid-el.com [pid-el.com]
- 7. nih.org.pk [nih.org.pk]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 10. clsi.org [clsi.org]
- 11. clsi.org [clsi.org]
Application Notes and Protocols for the Quantification of Cephalothin Using High-Performance Liquid Chromatography (HPLC)
Introduction
Cephalothin is a first-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, stability studies, and pharmacokinetic research. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and experimental protocols for the quantification of this compound using various validated HPLC methods. The methods described are suitable for analyzing this compound in bulk drug substances, lyophilized powder for injection, and biological fluids like serum.
Data Presentation: Comparative Analysis of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of several published HPLC methods for this compound quantification, allowing for easy comparison.
Table 1: Summary of Chromatographic Conditions for this compound Quantification
| Parameter | Method 1: Stability-Indicating | Method 2: In Serum | Method 3: Ecological Method | Method 4: In Biological Fluids (UHPLC-MS/MS) |
| HPLC System | RP-LC with DAD-UV Detector | HPLC with UV Detector | HPLC with UV Detector | UHPLC-MS/MS |
| Column | Agilent Eclipse XDB-Phenyl, 250 mm × 4.6 mm, 5 µm[1][2] | Reverse-Phase Column | Zorbax Eclipse Plus C18, 150 × 4.6 mm, 5 µm[3] | Kinetex C8, 2.1 x 50 mm, 1.7 µm[4] |
| Mobile Phase | Gradient: A) Ammonium phosphate buffer (pH 4.5) B) Acetonitrile[1][2] | Isocratic: Methanol:1% Acetic Acid (40:60, v/v)[5] | Isocratic: Water (0.7% glacial acetic acid):Ethanol (70:30, v/v)[3] | Gradient: A) 0.1% Formic Acid in Water B) 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 1.0 mL/min[1][2] | 2.5 mL/min[5] | Not Specified (Robustness Tested)[3] | Not Specified |
| Detection | 238 nm[1][2] | 254 nm[5][6] | 237 nm[3] | Mass Spectrometry[4] |
| Column Temp. | Not Specified | Not Specified | 25°C[3] | 50°C[4] |
| Injection Vol. | 10 µL[2] | Not Specified | Not Specified | Not Specified |
| Sample Matrix | Lyophilized Powder for Injection[1][2] | Serum[5][6] | Pharmaceutical Dosage Form[3] | Plasma, Urine, Peritoneal Dialysate[4] |
Table 2: Summary of Quantitative Validation Data for this compound Quantification
| Parameter | Method 1: Stability-Indicating | Method 2: In Serum | Method 3: Ecological Method | Method 4: In Biological Fluids (UHPLC-MS/MS) |
| Linearity Range | Not specified | Not specified | 20 - 100 µg/mL[3] | Plasma: 1 - 500 µg/mL; Urine: 0.2 - 20 mg/mL[4] |
| Accuracy (% Recovery) | Validated[2] | 97.0 - 103.4%[5] | Validated[3] | Plasma Extraction: 86.0%[4] |
| Precision (%RSD) | Validated[2] | Not Specified | Validated[3] | Not Specified |
| LOD | 0.05% of 500 µg/mL test conc. (for degradation products)[1][2] | Not Specified | Not Specified | Not Specified |
| LOQ | Validated[2] | 1.0 µg/mL[5][6] | Not Specified | Not Specified |
| Specificity | Stability-indicating, peak purity >99%[1][2] | No interference from endogenous serum components or other drugs[5][6] | Selective[3] | High (MS/MS detection) |
Experimental Protocols
Protocol 1: Stability-Indicating Method for this compound in Lyophilized Powder
This protocol is based on the stability-indicating gradient RP-LC method developed for the quantitative determination of this compound (CET) and its degradation products.[1][2]
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Phosphate (Monobasic)
-
Orthophosphoric Acid
-
Purified Water
-
This compound Lyophilized Powder for Injection (Sample)
2. Chromatographic Conditions
-
Column: Agilent Eclipse XDB-Phenyl, 250 mm × 4.6 mm, 5 µm[1]
-
Mobile Phase A: Aqueous ammonium phosphate buffer, pH 4.5[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 238 nm[1]
-
Injection Volume: 10 µL[2]
3. Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare an aqueous solution of ammonium phosphate and adjust the pH to 4.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in purified water to obtain a known concentration (e.g., 500 µg/mL).
-
Sample Solution: Reconstitute the this compound Lyophilized Powder for Injection as per the product instructions. Dilute an appropriate volume with purified water to achieve a final concentration within the validated range of the method (e.g., 500 µg/mL).[2]
4. Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability (e.g., retention time, peak area repeatability, tailing factor).
-
Inject the sample solution.
-
Run the gradient program to separate this compound from any impurities and degradation products. The resolution between this compound and its potential degradation products should be greater than 2.4.[1][2]
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard solution.
5. Forced Degradation Studies (for method validation) To confirm the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.01 M NaOH), oxidation (3% H₂O₂), heat, humidity, and photolysis.[1][7] The method must be able to separate the intact drug peak from the peaks of degradation products formed under these conditions.[1][2]
Protocol 2: Quantification of this compound in Serum
This protocol describes a method for determining this compound and its primary metabolite, desacetylthis compound, in serum samples.[5][6]
1. Reagents and Materials
-
This compound and Desacetylthis compound Reference Standards
-
Dimethylformamide (DMF), Reagent Grade[5]
-
Methanol (HPLC Grade)[5]
-
Glacial Acetic Acid, Reagent Grade[5]
-
Purified Water
-
Human or animal serum (for standards and quality controls)
2. Chromatographic Conditions
-
Column: Reverse-Phase C18 column
-
Mobile Phase: Methanol and 1% aqueous acetic acid (40:60, v/v)[5]
-
Flow Rate: 2.5 mL/min[5]
3. Preparation of Solutions
-
Mobile Phase: Mix 400 mL of methanol with 600 mL of 1% aqueous acetic acid. Filter through a 0.5 µm filter and degas using vacuum or sonication.[5]
-
Stock Standard Solutions: Prepare individual stock solutions of this compound and Desacetylthis compound in a suitable solvent (e.g., water or DMF) at a high concentration (e.g., 2 mg/mL).[5]
-
Calibration Standards: Prepare a series of working standards by spiking drug-free serum with known amounts of the stock solutions to achieve a range of concentrations covering the expected sample levels (e.g., 1.0 to 100 µg/mL).
4. Sample Preparation (Extraction)
-
To 0.8 mL of serum sample (or calibration standard), add 0.1 mL of an internal standard solution (if used) and 0.1 mL of the drug standard (for calibration standards).[5]
-
Add a specified volume of Dimethylformamide (DMF) to precipitate proteins and extract the drugs.[5][6]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject a fixed volume of the prepared supernatant from the samples and standards.
-
Record the chromatograms. Under these conditions, retention times are approximately 4.44 minutes for desacetylthis compound and 9.99 minutes for this compound.[5]
-
Construct a calibration curve by plotting the peak area (or peak area ratio to internal standard) of the standards against their concentrations.
-
Determine the concentration of this compound and desacetylthis compound in the unknown samples from the calibration curve. The assay is sensitive enough to measure concentrations as low as 1.0 µg/mL.[5][6]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the HPLC analysis of this compound.
Caption: General experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantitation of antibiotics by high-pressure liquid chromatography: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of Cephalothin in Experimental Staphylococcus aureus Endocarditis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cephalothin in experimental Staphylococcus aureus endocarditis models, with a primary focus on the widely used rabbit model. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this first-generation cephalosporin antibiotic.
Introduction
Staphylococcus aureus is a leading cause of infective endocarditis, a serious infection of the heart valves associated with high morbidity and mortality. Experimental animal models, particularly the rabbit model of endocarditis, are crucial for studying the pathogenesis of this disease and for the preclinical evaluation of antimicrobial agents. This compound, a β-lactam antibiotic, has been investigated in these models for its efficacy against S. aureus. These notes provide a summary of key quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and replication of these studies.
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in experimental S. aureus endocarditis models.
Table 1: Efficacy of this compound Treatment on Mortality Rates in Rabbit Models of S. aureus Endocarditis
| S. aureus Strain | Treatment Group | Dosage Regimen | Treatment Duration | Mortality Rate (%) | Reference |
| Strain 1 (β-lactamase producing) | This compound | Not Specified | 4 days | 55 | [1] |
| Untreated Control | - | 4 days | 94 | [1] | |
| Strain 2 (β-lactamase producing) | This compound | Not Specified | 4 days | 50 | [1] |
| Untreated Control | - | 4 days | 95 | [1] |
Table 2: Efficacy of this compound on Bacterial Load in Cardiac Vegetations
| S. aureus Strain | Treatment Group | Dosage Regimen | Treatment Duration | Effect on Bacterial Titers in Vegetations | Reference |
| Highly penicillin-resistant | This compound | 40 mg/kg every 6 h (IM) | Not Specified | Effective in reducing titers | [2][3] |
| Methicillin | 40 mg/kg every 6 h (IM) | Not Specified | Reduced titers more rapidly than this compound | [2] | |
| Methicillin-sensitive | This compound | 20 mg/kg every 6 h (IM) | Not Specified | Effective in reducing the number of S. aureus cells | [4] |
| Methicillin-resistant | This compound | Not Specified | 4 days | Same number of organisms as untreated rabbits | [5] |
Table 3: In Vitro Susceptibility of S. aureus Strains Used in Rabbit Endocarditis Models
| S. aureus Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Challenge Strain | This compound | 0.5 | 32 | [6] |
| Ceftazidime | 8 | >128 | [6] |
Table 4: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | ~30 minutes | Intramuscular | [2][7] |
| Half-life (t½) | 0.46 hours | Intramuscular | [4] |
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive guide for establishing and utilizing a rabbit model of S. aureus endocarditis to evaluate this compound.
Induction of Experimental S. aureus Endocarditis in Rabbits
This protocol is based on the well-established method of inducing non-bacterial thrombotic endocarditis followed by bacterial challenge.[8][9]
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Polyethylene catheter
-
Guide wire
-
Surgical instruments for cut-down procedure
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Saline solution
Procedure:
-
Anesthesia: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Catheter Placement:
-
Surgically expose the right carotid artery.
-
Introduce a polyethylene catheter into the artery and advance it into the left ventricle of the heart. The presence of a guide wire can aid in this process.[9] Echocardiographic guidance can be used for precise placement and to induce tricuspid valve damage for right-sided endocarditis models.[9][10]
-
Secure the catheter in place. The indwelling catheter will induce the formation of sterile thrombotic vegetations on the heart valves or endocardium.[8] The catheter may be left in place for the duration of the experiment or removed after a set period (e.g., 24 hours).[9]
-
-
Bacterial Challenge:
-
Confirmation of Infection:
This compound Administration
Preparation of this compound:
-
Reconstitute this compound for injection according to the manufacturer's instructions with sterile water for injection or another suitable diluent.
Administration:
-
This compound is typically administered intramuscularly (IM) in rabbit models.[2][4]
-
A common dosage regimen is 20-40 mg/kg every 6 hours.[2][4] This dosing is intended to mimic human therapeutic exposures.
Evaluation of Efficacy
Primary Endpoints:
-
Mortality: Record the number of surviving animals in each treatment group at the end of the study period.
-
Bacterial Load in Vegetations:
-
Aseptically remove the heart and excise the vegetations from the heart valves.
-
Weigh the vegetations.
-
Homogenize the vegetations in a known volume of sterile saline or broth.[9]
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies and express the bacterial load as log10 CFU per gram of vegetation.[12]
Secondary Endpoints:
-
Sterilization of Blood: Collect blood samples at various time points during and after treatment to assess for the clearance of bacteremia.
-
Bacterial Load in Other Tissues: Tissues such as the spleen and kidneys can be harvested, homogenized, and cultured to assess for metastatic infection.[13]
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits bacterial cell wall synthesis.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a rabbit model of S. aureus endocarditis.
Caption: Workflow for this compound efficacy testing.
References
- 1. scilit.com [scilit.com]
- 2. Treatment of experimental Staphylococcus aureus endocarditis: comparison of this compound, cefazolin, and methicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Nafcillin, Methicillin, and this compound in Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefoperazone treatment of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocarditis due to methicillin-resistant Staphylococcus aureus in rabbits: expression of resistance to beta-lactam antibiotics in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of in vitro activities of this compound and ceftazidime with their efficacies in the treatment of Staphylococcus aureus endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Experimental Staphylococcus aureus Endocarditis: Comparison of this compound, Cefazolin, and Methicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Bacterial Endocarditis: III. Production and Progress of the Disease in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities of Dalbavancin In Vitro and in a Rabbit Model of Experimental Endocarditis Due to Staphylococcus aureus with or without Reduced Susceptibility to Vancomycin and Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful therapy of experimental endocarditis caused by vancomycin-resistant Staphylococcus aureus with a combination of vancomycin and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Cephalothin in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating innovative strategies to extend the lifespan of existing antimicrobial agents. Combination therapy, the concurrent use of two or more antibiotics, presents a promising approach to combat resistant pathogens. This strategy can broaden the spectrum of activity, prevent the emergence of resistance, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.
Cephalothin, a first-generation cephalosporin, has been a valuable tool in treating various bacterial infections.[1] Evaluating its efficacy in combination with other antibiotic classes is crucial for optimizing its clinical use and overcoming resistance mechanisms. These application notes provide detailed protocols for in vitro methods to assess the synergistic, additive, or antagonistic interactions of this compound with other antibiotics. The primary assays discussed are the checkerboard microdilution method and the time-kill curve analysis.
Data Presentation: Summary of In Vitro Interactions of this compound Combinations
The following tables summarize quantitative data from studies evaluating the in vitro efficacy of this compound in combination with other antibiotics against various bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a key metric, with synergy typically defined as an FIC index of ≤ 0.5, additivity as > 0.5 to ≤ 4, and antagonism as > 4.[2][3]
Table 1: Checkerboard Assay Results for this compound Combinations against Staphylococcus spp.
| Combination | Bacterial Species | Interaction Type | FIC Index Range | Reference |
| This compound + Amikacin | Methicillin-Resistant Staphylococcus aureus (MRSA) & Coagulase-Negative Staphylococcus | Synergistic or Partially Synergistic | < 1 (100% of isolates) | [4][5] |
| This compound + Vancomycin | Methicillin-Resistant Staphylococcus spp. | Additive | 1 - 2 (76.9% of isolates) | [4][5] |
| This compound + Vancomycin | Methicillin-Resistant Staphylococcus epidermidis | Synergistic | Not specified (synergistic in 45 of 50 cases) | [6] |
| This compound + Cefazolin | Methicillin-Resistant Staphylococcus epidermidis | Synergistic | Not specified (synergistic in 39 of 50 cases) | [6] |
Table 2: Time-Kill Assay Results for this compound Combinations
| Combination | Bacterial Species | Observation | Reference |
| This compound + Gentamicin | Proteus mirabilis and Enterococci | Increased bacteriostatic and bactericidal action compared to single agents. | [3] |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[7] It involves a two-dimensional dilution of the antibiotics in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
Materials:
-
This compound and the second antibiotic of interest
-
Bacterial strain to be tested
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration that is a multiple of the expected MIC. Sterilize by filtration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of this compound to each well in rows A through G. This will be serially diluted across the plate.
-
In the first row, add an additional 50 µL of the highest concentration of the second antibiotic to each well in columns 1 through 10. This will be serially diluted down the plate.
-
Perform serial twofold dilutions of this compound horizontally across the plate (e.g., from column 1 to 10) by transferring 50 µL from one well to the next.
-
Perform serial twofold dilutions of the second antibiotic vertically down the plate (e.g., from row A to G) by transferring 50 µL from one well to the next.
-
This creates a matrix of decreasing concentrations of both antibiotics.
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second antibiotic alone to determine their individual MICs.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Data Analysis (Calculating the FIC Index):
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index is the sum of the individual FICs:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
This compound and the second antibiotic of interest
-
Bacterial strain to be tested
-
Appropriate broth medium (e.g., MHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in the mid-logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set up Test Conditions: Prepare culture tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., MIC or a clinically achievable concentration)
-
Second antibiotic alone (at a specific concentration)
-
This compound in combination with the second antibiotic (at the same concentrations as the individual agents)
-
-
Inoculation and Incubation: Inoculate the prepared tubes/flasks with the bacterial suspension. Incubate at 35-37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth and plate onto an appropriate agar medium. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log₁₀ CFU/mL against time for each condition.
-
Interpretation:
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Additivity is a < 2-log₁₀ but > 1-log₁₀ decrease in CFU/mL.
-
Indifference is a < 1-log₁₀ change in CFU/mL.
-
Antagonism is a > 1-log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Visualization of Workflows and Concepts
Caption: Experimental workflow for evaluating antibiotic combinations.
Caption: Conceptual diagram of antibiotic interactions.
References
- 1. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro activity effects of combinations of this compound, dicloxacillin, imipenem, vancomycin and amikacin against methicillin-resistant Staphylococcus spp. strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity effects of combinations of this compound, dicloxacillin, imipenem, vancomycin and amikacin against methicillin-resistant Staphylococcus spp. strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy of vancomycin plus cefazolin or this compound against methicillin-resistance Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols: Cephalothin in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cephalothin, a first-generation cephalosporin antibiotic, in the study of bacterial resistance mechanisms. This document details the primary modes of resistance to this compound, presents quantitative data in structured tables, and offers detailed protocols for key experimental assays. Visual diagrams are included to illustrate complex pathways and workflows.
Introduction to this compound and Bacterial Resistance
This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[1][2] However, the emergence of antibiotic resistance poses a significant challenge to the clinical efficacy of this compound and other β-lactam antibiotics.[1]
Bacteria have evolved several mechanisms to counteract the action of this compound, including:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[1][3]
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of this compound.[1][4]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria that limit the influx of this compound to its PBP targets.[4]
-
Efflux Pumps: Active transport systems that pump this compound out of the bacterial cell.[5][6]
This document will delve into the experimental approaches used to study these resistance mechanisms, with a focus on the application of this compound as a research tool.
Enzymatic Degradation by β-Lactamases
The most common mechanism of resistance to this compound is the production of β-lactamase enzymes.[3] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.[1] The study of β-lactamase activity is crucial for understanding resistance patterns and for the development of β-lactamase inhibitors.
Quantitative Data: β-Lactamase Kinetics
The efficiency of β-lactamase-mediated hydrolysis of this compound can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster rate of hydrolysis.
| β-Lactamase Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Reference |
| CTX-M-14 | Escherichia coli | 130 ± 10 | 1400 ± 100 | [1] |
| AmpC | Enterobacter cloacae | 360 | 930 | [7] |
| MIR-1 | Enterobacteriaceae | 230 ± 30 | 1200 ± 100 | [7] |
Experimental Protocol: β-Lactamase Activity Assay (Colorimetric)
This protocol describes a common method for determining β-lactamase activity using the chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis.
Principle: Nitrocefin is a cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is directly proportional to the β-lactamase activity and can be measured spectrophotometrically.
Materials:
-
Bacterial cell lysate or purified β-lactamase enzyme
-
Nitrocefin solution (typically 0.5 mg/mL in DMSO, then diluted in buffer)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Sample Preparation:
-
For whole-cell lysates, grow the bacterial culture to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic methods on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
For purified enzymes, dilute the enzyme to an appropriate concentration in phosphate buffer.
-
-
Assay Setup:
-
Add 50 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 1-50 µL of the sample (cell lysate or purified enzyme) to the wells. Adjust the final volume in each well to 90 µL with phosphate buffer.
-
Include a negative control (buffer only) and a positive control (a known β-lactamase).
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing 10 µL of nitrocefin solution for each well.
-
Start the reaction by adding 10 µL of the nitrocefin reaction mix to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm kinetically over a period of 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (ΔOD/min) from the linear portion of the kinetic curve.
-
Enzyme activity can be quantified using a standard curve generated with known concentrations of hydrolyzed nitrocefin.
-
Workflow for β-Lactamase Activity Assay
Caption: Workflow for a colorimetric β-lactamase activity assay.
Target Modification: Penicillin-Binding Proteins (PBPs)
Alterations in the structure of PBPs can decrease the binding affinity of this compound, leading to resistance. This is a significant resistance mechanism, particularly in Gram-positive bacteria.
Quantitative Data: PBP Binding Affinity
The binding affinity of this compound to various PBPs is determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. A lower IC50 value indicates a higher binding affinity.
| Bacterial Species | PBP | IC50 (µg/mL) | Reference |
| Streptococcus pneumoniae D39 | PBP1a | ~0.2 | [3][8] |
| PBP1b | ~0.2 | [3][8] | |
| PBP2x | >10 | [3][8] | |
| PBP2b | >10 | [3][8] | |
| PBP3 | ~0.1 | [3][8] | |
| Escherichia coli K-12 | PBP1a | 0.8 | [9] |
| PBP1b | 1.2 | [9] | |
| PBP2 | >100 | [9] | |
| PBP3 | 0.5 | [9] |
Experimental Protocol: Competitive PBP Binding Assay
This protocol outlines a method to determine the IC50 of this compound for specific PBPs using a competitive binding assay with a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of unlabeled this compound. A fluorescently labeled penicillin is then added, which binds to any PBPs not already occupied by this compound. The amount of fluorescent signal is inversely proportional to the binding affinity of this compound.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bocillin FL (fluorescent penicillin)
-
Lysis buffer (e.g., phosphate buffer with protease inhibitors)
-
Sonciator or other cell disruption equipment
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cell pellet with buffer.
-
Resuspend the cells in lysis buffer and lyse them by sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding:
-
In separate tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for 30 minutes at 37°C.
-
Include a control with no this compound.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for another 15 minutes at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band.
-
-
IC50 Determination:
-
Plot the fluorescence intensity of each PBP against the concentration of this compound.
-
Determine the IC50 value as the concentration of this compound that reduces the fluorescence intensity by 50%.
-
This compound-PBP Interaction Pathway
Caption: Mechanism of this compound inhibition of bacterial cell wall synthesis.
Reduced Permeability and Efflux Pumps
In Gram-negative bacteria, the outer membrane can act as a barrier to this compound entry. Additionally, efflux pumps can actively transport the antibiotic out of the cell, reducing its intracellular concentration.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The overall effect of resistance mechanisms, including reduced permeability and efflux, is reflected in the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Phenotype | This compound MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Susceptible | 4 - 8 | [10] |
| Escherichia coli (clinical isolate) | Resistant | ≥32 | [10] |
| Staphylococcus aureus ATCC 29213 | Susceptible | 0.25 - 1 | [11] |
| Staphylococcus pseudintermedius | Methicillin-Resistant | 2 - >64 | [11] |
| Bacteroides fragilis G-232 | This compound-Resistant | 200 | [7] |
Experimental Protocol: MIC Determination (Broth Microdilution)
This protocol describes the standard broth microdilution method for determining the MIC of this compound.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well plate. After incubation, the lowest concentration of the antibiotic that inhibits visible bacterial growth is determined as the MIC.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for standardizing inoculum)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well, add 100 µL of a this compound solution at twice the highest desired final concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations.
-
Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Efflux Pump Inhibition Assay
This protocol provides a general method to assess whether a compound can inhibit efflux pumps, thereby increasing the susceptibility of bacteria to an antibiotic like this compound.
Principle: The MIC of this compound is determined in the presence and absence of a known or suspected efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.
Materials:
-
This compound
-
Efflux pump inhibitor (EPI), e.g., Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Bacterial strain with suspected efflux-mediated resistance
-
Materials for broth microdilution MIC assay
Procedure:
-
Determine the Sub-inhibitory Concentration of the EPI:
-
Perform a broth microdilution assay to determine the MIC of the EPI alone to find the highest concentration that does not inhibit bacterial growth.
-
-
Perform Checkerboard Assay:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the EPI (at and below its sub-inhibitory concentration) along the y-axis.
-
Inoculate the plate with the bacterial suspension as in the standard MIC protocol.
-
Incubate and read the results.
-
-
Data Analysis:
-
Determine the MIC of this compound in the presence of each concentration of the EPI.
-
A four-fold or greater reduction in the MIC of this compound in the presence of the EPI is generally considered indicative of significant efflux pump inhibition.
-
Conclusion
This compound remains a valuable tool for studying the mechanisms of bacterial resistance to β-lactam antibiotics. The protocols and data presented in these application notes provide a framework for researchers to investigate enzymatic degradation, target modification, and the roles of permeability and efflux in conferring resistance. A thorough understanding of these mechanisms is essential for the development of new therapeutic strategies to combat antibiotic-resistant bacteria.
References
- 1. Antagonism between substitutions in β-lactamase explains a path not taken in the evolution of bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of hydrolysis of nitrocefin, cefoxitin, and meropenem by β-lactamase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory guidelines for handling and storing Cephalothin powder and solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and preparation of Cephalothin powder and solutions in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and personnel safety.
Product Information
-
Chemical Name: this compound
-
Synonyms: Cefalotin, Cephalotin
-
Molecular Formula: C₁₆H₁₆N₂O₆S₂
-
Molecular Weight: 396.44 g/mol
-
CAS Number: 58-71-9 (for this compound sodium salt)
-
Appearance: White to off-white crystalline powder[1]
-
Solubility: Soluble in water and DMSO[2]
Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling to avoid adverse health effects.
2.1. Hazard Identification this compound is classified as a respiratory and skin sensitizer.[1][3][4] Inhalation may cause allergy or asthma-like symptoms, and skin contact can lead to an allergic reaction.[3][4]
2.2. Personal Protective Equipment (PPE) When handling this compound powder, it is mandatory to use the following PPE:
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher. In case of inadequate ventilation, wear a self-contained respirator.[3][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye and Face Protection: Safety glasses with side shields or goggles, and a face shield.[5]
-
Skin and Body Protection: A lab coat or protective suit to prevent skin contact.[3]
2.3. Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[6]
-
Keep the container tightly sealed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
2.4. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical advice if irritation or a rash occurs.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1]
Storage and Stability
Proper storage of this compound powder and solutions is critical to maintain its potency and prevent degradation.
3.1. This compound Powder
| Storage Condition | Recommendation | Duration | Reference |
| Long-term | Store at -20°C in a tightly sealed container. | 3 years | [7] |
| Short-term | Store at 2-8°C (refrigerated) in a dry, well-ventilated place. | As per manufacturer's specifications | [1][3][5] |
3.2. This compound Solutions
Solutions of this compound are susceptible to degradation, and their stability is influenced by temperature, pH, and light. Solutions may darken over time, but a slight discoloration does not necessarily indicate a loss of potency.[8] If refrigerated solutions form a precipitate, it can be redissolved by warming to room temperature with gentle agitation.[8]
| Solution Type | Storage Temperature | Duration | Reference |
| Stock Solution (in solvent) | -80°C | 1 year | [7] |
| -80°C | 6 months | [2][9] | |
| -20°C | 1 month | [2][7][9] | |
| Diluted Solutions (in D5W or Normal Saline) | 23°C (Room Temperature) | < 24 hours (for <10% loss) | [10] |
| 4°C | < 17 days (for <10% loss) | [10] | |
| Diluted Solutions (in Dianeal®) | 23°C (Room Temperature) | < 24 hours (for <10% loss) | [10] |
| 4°C | < 8 days (for <10% loss) | [10] |
3.3. Factors Affecting Stability
-
pH: this compound is most stable in solutions with a pH between 6.0 and 8.5.[11] Degradation is catalyzed by both acidic and alkaline conditions.[3]
-
Temperature: Higher temperatures accelerate the rate of degradation.[10][12]
-
Light: Protect solutions from light to minimize photodegradation.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]
Experimental Protocols
4.1. Preparation of this compound Stock Solution for In Vitro Studies (e.g., Cell Culture)
This protocol describes the preparation of a 50 mg/mL stock solution.
Materials:
-
This compound sodium salt powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound sodium salt powder. For a 10 mL stock solution of 50 mg/mL, weigh 500 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the chosen solvent (DMSO or sterile distilled water) to the tube.
-
Vortex thoroughly to dissolve the powder completely.
-
Bring the solution to the final volume with the solvent. For a 10 mL stock, add solvent until the total volume is 10 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
Note: When diluting the stock solution for cell culture experiments, ensure the final concentration of DMSO is not cytotoxic (typically ≤ 0.1%).
4.2. Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation will depend on the specific experimental design and animal model.
Materials:
-
This compound sodium salt powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))
-
Sterile conical centrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the total amount of this compound required based on the dosage, number of animals, and dosing volume.
-
Weigh the calculated amount of this compound sodium salt powder in a sterile tube.
-
Add the sterile vehicle to the desired final concentration.
-
Vortex until the powder is completely dissolved.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[9]
-
If the solution is not for immediate use, it should be stored under appropriate conditions (see Table 3.2) and protected from light.
Visualizations
5.1. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The β-lactam ring of this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[1][13] This disruption of cell wall synthesis leads to cell lysis and bacterial death.[13]
Caption: Mechanism of action of this compound.
5.2. Experimental Workflow: Preparation of this compound Stock Solution
The following diagram illustrates the key steps in preparing a sterile stock solution of this compound for laboratory use.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. beta-Lactamase hydrolysis of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bmj.com [bmj.com]
- 7. This compound: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. [Enzymatic antibiotic synthesis. Study of the hydrolysis--synthesis of this compound reaction catalyzed by penicillin amidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalosporin - Wikipedia [en.wikipedia.org]
- 11. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
Troubleshooting & Optimization
Cephalothin stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Cephalothin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, the composition of the solution (e.g., buffers, presence of other solutes), and exposure to light.[1][2][3] Solutions may darken over time, especially at room temperature, though a slight discoloration does not necessarily indicate a loss of potency.[4]
Q2: What is the main degradation pathway for this compound in water?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves two main reactions:
-
Hydrolysis of the C-3'-acetoxy group: This is a significant pathway that leads to the formation of deacetylthis compound, a less active metabolite. This hydrolysis can proceed through both alkyl-oxygen and acyl-oxygen bond cleavage.[5][6]
-
Hydrolysis of the β-lactam ring: This reaction opens the four-membered β-lactam ring, which is essential for the antibacterial activity of the drug, leading to inactivation. This process is catalyzed by acidic or basic conditions.[1][7]
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[6][8] In strongly acidic conditions (e.g., pH 1.0), the hydrolysis of the β-lactam bond is a prominent degradation pathway.[1][9] In neutral to alkaline conditions, especially near pH 8, degradation can also be significant.[1] Considerable degradation has been observed under both acidic and basic stress conditions.[6]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure stability, aqueous solutions of this compound should be stored under refrigeration (e.g., 4°C or 5°C).[10][11] Storage at room temperature leads to significantly faster degradation.[4][10] For instance, after 30 days at room temperature, less than 10% of the initial concentration may remain, compared to about 66% when stored at 4°C.[10] If refrigerated solutions form a precipitate, they can be warmed to room temperature with constant agitation to redissolve the precipitate.[4] Manufacturers' recommendations for reconstituted solutions suggest use within 96 hours if refrigerated.[10]
Q5: Is this compound stable in common intravenous fluids?
A5: this compound exhibits varying stability in different intravenous fluids. Studies have shown its stability in normal saline (0.9% sodium chloride) and 5% dextrose in water (D5W). However, the degradation is faster at room temperature compared to refrigeration in these solutions.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Antibacterial Activity | Degradation of the β-lactam ring. | Prepare fresh solutions daily. Store stock solutions at 4°C for no longer than 96 hours.[10] Verify the pH of your solution; avoid highly acidic or basic conditions. |
| Solution Discoloration (Darkening) | Oxidation or formation of degradation products. | A slight darkening of the solution, especially when stored at room temperature, is common and may not indicate a significant loss of potency for short-term use.[4][11] However, for quantitative experiments, it is best to use freshly prepared, colorless solutions. |
| Precipitate Formation in Refrigerated Solution | Low solubility at reduced temperatures. | Warm the solution to room temperature while gently agitating to redissolve the precipitate before use.[4] |
| Inconsistent Results Between Experiments | Inconsistent solution age, storage conditions, or pH. | Standardize your protocol. Always prepare, store, and handle this compound solutions in the same manner for all experiments. Use a stability-indicating analytical method like HPLC to confirm concentration.[6] |
| Rapid Degradation in Biological Media | Enzymatic degradation or instability at physiological conditions. | This compound shows a marked loss of potency when incubated in human serum at 37°C.[12] For in-vitro experiments involving biological matrices, consider the short half-life and prepare solutions immediately before use or conduct time-course stability checks. |
Quantitative Data Summary
Table 1: Stability of this compound (1 g/50 mL) in Different IV Solutions
| Storage Condition | Solution | Day 1 Conc. (mg/mL) | Day 7 Conc. (mg/mL) | Day 14 Conc. (mg/mL) | Day 30 Conc. (mg/mL) | % Remaining (Day 30) |
| 4°C | Normal Saline | 19.89 | 18.00 | 16.14 | 13.19 | ~66% |
| Room Temp. | Normal Saline | 19.89 | 11.75 | 6.54 | 1.15 | ~6% |
| 4°C | D5W | 20.25 | 18.33 | 16.51 | 13.57 | ~67% |
| Room Temp. | D5W | 20.25 | 12.00 | 6.88 | 1.25 | ~6% |
| Data adapted from a study on this compound stability in polyvinyl chloride minibags.[10] |
Table 2: Half-life and Degradation Characteristics
| Condition | Parameter | Value | Reference |
| pH 1.0, 35°C | Half-life (β-lactam hydrolysis) | ~25 hours | [1] |
| pH 7, 23°C (estimated) | Second-order hydrolysis rate constant | 3.5 x 10⁻¹ L/mole-sec | [4] |
| pH 8, 23°C (estimated) | Half-life | ~23 days | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for determining this compound in the presence of its degradation products.[6][8]
-
Chromatographic System:
-
Column: Agilent Eclipse XDB-Phenyl, 250 mm × 4.6 mm, 5 μm particle size.[6]
-
Mobile Phase A: Aqueous ammonium phosphate buffer, pH 4.5.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A gradient mixture of solutions A and B.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 238 nm.[6]
-
Injection Volume: 10 μL.[6]
-
-
Sample Preparation:
-
Dissolve the this compound sample in purified water to a target concentration of 500 μg/mL.[6]
-
Filter the solution through a 0.45 μm filter prior to injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
The resolution between the this compound peak and its degradation products should be greater than 2.0 to be considered a stability-indicating method.[6]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution (e.g., at 60°C) for a specified period.
-
Neutralize the solution before dilution and analysis by HPLC.[8]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute and analyze by HPLC.[8]
-
-
Photolytic Degradation:
-
Expose an aqueous solution of this compound to a UV light source.
-
Analyze the sample at appropriate time intervals.[8]
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 60°C).
-
Dissolve the stressed powder in a suitable solvent and analyze.[8]
-
Visualizations
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of parenteral solutions of sodium this compound, cephaloridine, potassium penicillin G (buffered) and vancomycin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Stability of Cephalosporins in Aqueous Solution: Kinetics and Mechanisms of Degradation | CiNii Research [cir.nii.ac.jp]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative stability of this compound and cefazolin in buffer or human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Troubleshooting unexpected results in Cephalothin disk diffusion tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cephalothin disk diffusion assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound disk diffusion test?
The this compound disk diffusion test, a modification of the Kirby-Bauer method, is a qualitative assay used to determine the in vitro susceptibility of a bacterial isolate to the antibiotic this compound.[1] A paper disk impregnated with a standardized concentration of this compound (typically 30 µg) is placed on an agar plate uniformly inoculated with the test bacterium.[1] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured and compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant.[2]
Q2: Which type of agar medium should be used for this compound disk diffusion testing?
Mueller-Hinton Agar (MHA) is the recommended medium for routine disk diffusion susceptibility testing of most common, rapidly growing bacteria.[1] It is crucial that the MHA has a depth of 4.0 ± 0.5 mm.[1] Shallower agar may lead to excessively large zones of inhibition (false susceptibility), while deeper agar can result in smaller zones (false resistance). The pH of the MHA should be between 7.2 and 7.4 at room temperature.[3]
Q3: How should this compound disks be stored?
Antibiotic disks, including this compound, should be stored at -20°C to +8°C in a tightly sealed container with a desiccant.[1] Disks should be allowed to warm to room temperature before opening the container to prevent condensation, which can lead to a rapid deterioration of the antibiotic's potency.[2]
Q4: What are the current interpretive criteria (breakpoints) for this compound?
Interpretive criteria for zone diameters are established and periodically updated by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is imperative to consult the latest versions of their respective documents (e.g., CLSI M100, EUCAST Breakpoint Tables) for the most current breakpoints for this compound against specific organisms.[2][4][5] Using outdated breakpoints can lead to erroneous interpretations of susceptibility.
Troubleshooting Guide
Unexpected results in this compound disk diffusion assays can arise from various factors related to the materials, procedure, or the microorganism itself. This guide addresses common issues and provides corrective actions.
| Observed Problem | Potential Cause(s) | Corrective Action(s) |
| Zone of inhibition is too large (out of QC range or unexpected susceptible result) | 1. Inoculum density is too light. 2. Agar depth is too shallow (<4 mm). 3. Antibiotic disks have a higher potency than specified. 4. Incorrect incubation temperature (too low). 5. Incorrect reading of the zone (e.g., including swarming). | 1. Adjust inoculum to match a 0.5 McFarland turbidity standard. 2. Ensure Mueller-Hinton agar plates are poured to a depth of 4.0 ± 0.5 mm. 3. Use disks from a reputable supplier and ensure they are within their expiration date. Verify with a new lot of disks. 4. Incubate plates at 35 ± 2°C for 16-20 hours. 5. Measure the zone of complete inhibition. Ignore faint growth or the edge of swarming. |
| Zone of inhibition is too small or absent (out of QC range or unexpected resistant result) | 1. Inoculum density is too heavy. 2. Agar depth is too deep (>4.5 mm). 3. Deteriorated antibiotic disks due to improper storage (e.g., moisture, elevated temperature). 4. Incorrect incubation temperature (too high). 5. The organism possesses a resistance mechanism to this compound. 6. Incorrect pH of the Mueller-Hinton agar. | 1. Adjust inoculum to match a 0.5 McFarland turbidity standard. 2. Ensure Mueller-Hinton agar plates are poured to a depth of 4.0 ± 0.5 mm. 3. Store disks at -20°C to +8°C in a desiccated container. Allow to reach room temperature before opening. 4. Incubate plates at 35 ± 2°C. 5. Consider further testing to identify resistance mechanisms (e.g., beta-lactamase production). 6. The pH of the MHA should be between 7.2 and 7.4. |
| Presence of colonies within the zone of inhibition | 1. Mixed culture (contamination). 2. Presence of a resistant subpopulation (heteroresistance). 3. Spontaneous mutation to resistance. | 1. Re-isolate the test organism to ensure a pure culture and repeat the test. 2. Pick a colony from within the zone, re-identify, and repeat the susceptibility test. 3. This may indicate the development of resistance; further investigation may be required. |
| Poorly defined or fuzzy zone edges | 1. The organism is a swarming species (e.g., Proteus spp.). 2. Slow-growing organism. 3. Improper inoculation leading to uneven growth. | 1. Ignore the thin film of swarming and measure the diameter of the zone of obvious growth inhibition. 2. For some slow-growing organisms, alternative testing methods may be more appropriate. 3. Ensure a uniform, confluent lawn of growth is achieved during inoculation. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected results.
Experimental Protocols
Kirby-Bauer Disk Diffusion Method for this compound
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the pure bacterial culture.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match that of the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to sit for 5-15 minutes with the lid slightly ajar to allow the inoculum to dry.
-
-
Application of this compound Disk:
-
Using sterile forceps or a disk dispenser, aseptically place a 30 µg this compound disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
If multiple antibiotic disks are being placed on the same plate, ensure they are spaced far enough apart (e.g., centers 30 mm apart for cephalosporins) to prevent overlapping of zones.[1]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate.
-
Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the current interpretive standards provided by CLSI or EUCAST.
-
Quality Control Protocol
-
Perform quality control testing with each new batch or shipment of Mueller-Hinton agar and this compound disks.
-
Routinely test standard quality control strains (e.g., Staphylococcus aureus ATCC® 25923™ and Escherichia coli ATCC® 25922™).
-
The zones of inhibition for the QC strains must fall within the acceptable ranges specified by the latest CLSI or EUCAST guidelines before reporting any patient or experimental results.
Mechanism of Action and Resistance
This compound's Mechanism of Action
This compound is a first-generation cephalosporin, which belongs to the β-lactam class of antibiotics. Its bactericidal action is achieved by inhibiting the synthesis of the bacterial cell wall.[6][7]
Caption: Mechanism of action of this compound.
Mechanisms of Bacterial Resistance to this compound
Bacteria can develop resistance to this compound through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of the cephalosporin.[6]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound, rendering it less effective.[6][8]
-
Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[8][9]
Caption: Bacterial resistance mechanisms to this compound.
References
- 1. tmmedia.in [tmmedia.in]
- 2. nicd.ac.za [nicd.ac.za]
- 3. studypool.com [studypool.com]
- 4. goums.ac.ir [goums.ac.ir]
- 5. darvashco.com [darvashco.com]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Cephalosporin Antibiotics | Semantic Scholar [semanticscholar.org]
Optimizing Cephalothin concentration for effective inhibition of bacterial growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalothin. Our goal is to help you optimize this compound concentrations for the effective inhibition of bacterial growth in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-generation cephalosporin antibiotic. It works by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.
Q2: Against which types of bacteria is this compound generally most effective?
A2: this compound is typically more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria. While it does have activity against some Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae, many have developed resistance.
Q3: What are the common mechanisms of bacterial resistance to this compound?
A3: The primary mechanisms of resistance to this compound include:
-
Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.
-
Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.
-
Reduced permeability: Changes in the bacterial outer membrane can limit the entry of this compound into the cell, particularly in Gram-negative bacteria.
-
Efflux pumps: Some bacteria can actively transport this compound out of the cell, preventing it from reaching its target.
Q4: What are the standard methods for testing the susceptibility of bacteria to this compound?
A4: The two most common methods are:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
-
Kirby-Bauer Disk Diffusion: This method involves placing a disk impregnated with a standard amount of this compound onto an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
Q5: Is this compound stable in laboratory media?
A5: this compound can lose potency in solutions, especially at warmer temperatures. A marked loss of potency has been observed when incubated in human serum at 37°C for 5 hours.[1][2] It is recommended to use freshly prepared solutions for experiments. For storage, refrigeration at 4°C can help maintain stability for a limited time, but degradation still occurs. In D5W and saline solutions at 4°C, a 10% loss of initial concentration was observed within 17 days.[3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 0.12 | 2 | 0.125–0.5 (for ATCC 29213)[4] |
| Staphylococcus pseudintermedius | 0.12 | 2 | Not established |
| Escherichia coli | 3.13 | >64 | 4–16 (for ATCC 25922)[4] |
| Klebsiella pneumoniae | 6.25 | >64 | Not established |
| Proteus mirabilis | 3.13 | >64 | Not established |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for this compound (30 µg disk)
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible (S) |
| 15 - 17 | Intermediate (I) |
| ≤ 14 | Resistant (R) |
Interpretive criteria are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water).
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
Objective: To determine the susceptibility of a bacterial isolate to this compound using the disk diffusion method.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculate MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply this compound Disks:
-
Aseptically place a 30 µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to the interpretive standards in Table 2 to determine if the isolate is susceptible, intermediate, or resistant to this compound.
Troubleshooting Guide
Issue 1: No zone of inhibition or very small zones in disk diffusion assay for a supposedly susceptible organism.
-
Possible Cause 1: Inoculum is too heavy.
-
Solution: Ensure the bacterial suspension turbidity matches the 0.5 McFarland standard. A heavier inoculum can overwhelm the antibiotic.
-
-
Possible Cause 2: this compound disks have lost potency.
-
Solution: Check the expiration date of the disks and ensure they have been stored correctly (refrigerated or frozen as per manufacturer's instructions). Always allow disks to come to room temperature before opening the container to prevent condensation. Run a quality control test with a known susceptible strain (e.g., S. aureus ATCC 25923).
-
-
Possible Cause 3: The bacterial strain has acquired resistance.
-
Solution: The isolate may have developed resistance. Consider performing an MIC test to quantify the level of resistance. Further investigation into resistance mechanisms (e.g., testing for β-lactamase production) may be necessary.
-
Issue 2: Growth of colonies within the zone of inhibition.
-
Possible Cause 1: Mixed culture.
-
Solution: The inoculum may be contaminated with a resistant strain. Re-streak the original culture to obtain isolated colonies and repeat the test with a pure culture.
-
-
Possible Cause 2: Heteroresistance.
-
Solution: The bacterial population may contain a subpopulation of resistant cells. This is a known phenomenon, particularly with staphylococci. Further characterization of the isolate may be required.
-
Issue 3: Inconsistent MIC results between experimental repeats.
-
Possible Cause 1: Variation in inoculum preparation.
-
Solution: Precise standardization of the inoculum density is critical for reproducible MIC results. Always prepare the inoculum from a fresh culture and carefully adjust the turbidity.
-
-
Possible Cause 2: Instability of this compound in the prepared dilutions.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Do not store diluted antibiotic solutions for extended periods, even when refrigerated.
-
-
Possible Cause 3: Subjectivity in reading the MIC endpoint.
-
Solution: The MIC should be read as the first well with no visible turbidity. Use a consistent light source and background to aid in reading the plates. Including a growth control (no antibiotic) and a sterility control (no bacteria) is essential for proper interpretation.
-
Issue 4: Discrepancy between MIC and disk diffusion results.
-
Possible Cause 1: Methodological variations.
-
Solution: Ensure that both tests are performed according to standardized protocols (e.g., CLSI guidelines). Factors such as agar depth in the disk diffusion assay can significantly affect zone sizes.
-
-
Possible Cause 2: The "class representative" concept may not always hold true.
-
Solution: this compound has historically been used as a representative for other first-generation cephalosporins. However, some studies suggest it may not always reliably predict susceptibility to other drugs in its class, such as cephalexin.[6][7] If testing for susceptibility to a specific cephalosporin, it is best to test that agent directly if possible.
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Disk Diffusion Assay.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Comparative Stability of this compound and Cefazolin in Buffer or Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative stability of this compound and cefazolin in buffer or human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clsi.org [clsi.org]
- 6. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of this compound as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cephalothin Potency in Long-Term Storage: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the factors affecting the potency of Cephalothin during long-term storage. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist researchers in maintaining the integrity of their this compound samples.
Troubleshooting Guide: Common Issues with this compound Potency
This section addresses specific problems that may arise during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Actions |
| Unexpected loss of potency in solid (powder) this compound. | 1. Exposure to high temperatures: Storage above the recommended 25°C can accelerate degradation.[1] 2. Exposure to humidity: this compound is susceptible to hydrolysis.[2][3] 3. Exposure to light: Photodegradation can occur.[1][2] | 1. Ensure storage in a temperature-controlled environment, consistently below 25°C.[1] 2. Store in a tightly sealed container with a desiccant. Avoid storage in humid areas like bathrooms or near sinks.[1] 3. Protect from light by storing in its original packaging or an amber vial.[1] |
| Rapid degradation of reconstituted this compound solutions. | 1. Improper storage temperature: Room temperature storage significantly shortens stability. 2. Incorrect pH of the solution: this compound stability is pH-dependent, with minimum degradation occurring around pH 5-7.[4][5] 3. Use of inappropriate diluents. | 1. Reconstituted solutions should be stored at 2-8°C if not for immediate use.[1] 2. Ensure the pH of the final solution is within the optimal range. The addition of a buffer like sodium bicarbonate can help maintain a suitable pH.[1] 3. Use sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water for reconstitution.[6] |
| Precipitate formation in refrigerated solutions. | Low temperature-induced precipitation. | Warm the solution to room temperature with constant gentle agitation to redissolve the precipitate before use.[7] |
| Discoloration of this compound powder or solution. | Degradation of the compound. | A slight yellowing of the powder or darkening of the solution may occur over time, especially at room temperature. While slight discoloration may not always indicate a significant loss of potency, it is a sign of degradation, and the sample's potency should be verified.[1][7] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a cool, dry, and dark place at a temperature below 25°C.[1] To minimize degradation, it is crucial to protect it from moisture and light by storing it in a tightly sealed, light-resistant container.
Q2: How long is a reconstituted solution of this compound stable?
The stability of a reconstituted this compound solution is highly dependent on the storage temperature. At room temperature, solutions for intramuscular injection should be used within six hours, and intravenous infusions should be started within six hours and completed within 24 hours.[1] If storage is necessary, the reconstituted solution should be held at 2-8°C for no longer than 24 hours.[1]
Q3: Can I freeze this compound solutions for long-term storage?
Studies have shown that this compound in microdilution trays can be stable for at least 21 days when stored at -20°C or -60°C. For stock solutions, storage at -20°C for up to one month and at -80°C for up to six months is also reported. It is important to avoid repeated freeze-thaw cycles.
Factors Affecting Potency
Q4: What are the primary factors that cause this compound to lose potency?
The main factors contributing to the degradation of this compound are temperature, humidity, pH, and light exposure.[2][3] In solution, hydrolysis of the β-lactam ring is a major degradation pathway.[4]
Q5: How does pH affect the stability of this compound in solution?
This compound's stability in aqueous solutions is significantly influenced by pH. The degradation rate is slowest in the pH range of 5 to 7.[4][5] Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam bond, leading to a loss of antibacterial activity.[4]
Q6: Does the presence of other substances, like serum, affect this compound's stability?
Yes, this compound can show a marked loss in potency when incubated in human serum at 37°C. This is an important consideration for in vitro experiments involving serum-containing media.
Quantitative Data Summary
The following tables summarize the stability of this compound under various storage conditions.
Table 1: Stability of Reconstituted this compound Solutions
| Diluent | Storage Temperature (°C) | Concentration | Potency after 24 hours | Potency after 18 days | Potency after 30 days | Reference |
| Normal Saline | 23 | Not Specified | >90% loss | - | <5% remaining | [6] |
| Normal Saline | 4 | Not Specified | - | >10% loss | ~84% remaining | [6] |
| 5% Dextrose in Water | 23 | Not Specified | >90% loss | - | <5% remaining | [6] |
| 5% Dextrose in Water | 4 | Not Specified | - | >10% loss | ~84% remaining | [6] |
Table 2: Recommended Storage Conditions and Shelf-Life
| Formulation | Storage Condition | Recommended Shelf-Life | Reference |
| Solid Powder | Below 25°C, protected from light and moisture | As per manufacturer's expiry date | [1] |
| Reconstituted Solution (IM) | Room Temperature | Use within 6 hours | [1] |
| Reconstituted Solution (IV) | Room Temperature | Start within 6 hours, complete within 24 hours | [1] |
| Reconstituted Solution | 2-8°C | Up to 24 hours | [1] |
| Frozen Stock Solution | -20°C | Up to 1 month | |
| Frozen Stock Solution | -80°C | Up to 6 months |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Potency
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to determine the potency of this compound and to separate it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-Phenyl, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Aqueous ammonium phosphate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 500 µg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
4. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified time. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified time. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
5. Analysis:
-
Inject the standard solution, sample solution, and the stressed samples into the HPLC system.
-
Record the chromatograms and determine the peak area for this compound and any degradation products.
-
Calculate the percentage of this compound remaining in the stressed samples compared to an unstressed control.
6. System Suitability:
-
Ensure the resolution between this compound and its degradation products is greater than 2.0.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.
Visualizations
Caption: Key environmental factors influencing this compound potency.
Caption: Experimental workflow for a this compound stability study.
Caption: Simplified degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating LC method for the determination of this compound in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitation of Antibiotics by High-Pressure Liquid Chromatography: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing interference in analytical assays for Cephalothin
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Cephalothin analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analytical assays?
A1: The most common sources of interference depend on the assay type. For colorimetric assays, particularly the Jaffé reaction for creatinine, this compound itself can cause falsely elevated results[1][2][3]. In immunoassays, cross-reactivity with other β-lactam antibiotics, such as penicillins, is a primary concern due to structural similarities[4][5][6][7][8]. For chromatographic methods like HPLC and LC-MS, interference can arise from this compound's main metabolite, desacetylthis compound, degradation products, or matrix effects from biological samples[9][10][11][12][13][14][15].
Q2: My creatinine readings are unexpectedly high in patients receiving this compound. Why is this happening?
A2: this compound is known to interfere with the Jaffé reaction, a common method for measuring creatinine levels. This interference leads to a false elevation of creatinine concentrations in both plasma and urine samples[1][2][3]. The magnitude of this interference can vary depending on the specific automated method used[1]. To mitigate this, it is recommended to use an enzymatic creatinine assay, which is not affected by this compound, or to draw blood samples for creatinine measurement at the time of minimum drug concentration[3].
Q3: I am observing unexpected cross-reactivity in my immunoassay for this compound. What could be the cause?
A3: Immunoassays for this compound can exhibit cross-reactivity with other β-lactam antibiotics, most notably penicillins[4][5][6][7][8]. This is due to the shared β-lactam ring structure and similarities in the R1 side chains of these molecules[6]. If your sample contains other β-lactam antibiotics, it is likely they are being detected by the immunoassay, leading to inaccurate results. Consider using a more specific method like HPLC or LC-MS/MS for quantification in such cases.
Q4: How can I differentiate between this compound and its major metabolite, desacetylthis compound, in my assay?
A4: High-Pressure Liquid Chromatography (HPLC) is an effective method for separating and quantifying this compound and its active metabolite, desacetylthis compound[9][10][11]. By using a reverse-phase chromatography method, these two compounds can be resolved into distinct peaks, allowing for their individual quantification[9][10][11].
Q5: What are "matrix effects" and how can they affect my LC-MS/MS analysis of this compound?
A5: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte (this compound) by co-eluting components from the sample matrix (e.g., plasma, urine)[12][13][14][15]. These effects can lead to inaccurate quantification. To minimize matrix effects, it is crucial to optimize sample preparation (e.g., protein precipitation, solid-phase extraction), chromatographic separation, and to use a suitable internal standard[13][14].
Troubleshooting Guides
Issue 1: Inaccurate Results in Immunoassays
| Symptom | Possible Cause | Troubleshooting Step |
| Higher than expected this compound concentration | Cross-reactivity with other β-lactam antibiotics (e.g., penicillins)[5][6][7][8]. | 1. Review the patient's medication profile for co-administered β-lactam antibiotics. 2. If possible, use a more specific assay, such as HPLC or LC-MS/MS. 3. Perform a spike and recovery experiment with the suspected cross-reactant to confirm interference. |
| Inconsistent results between samples | Variability in the levels of cross-reacting substances. | Standardize sample collection times relative to the administration of all β-lactam antibiotics. |
Issue 2: Poor Peak Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of this compound and desacetylthis compound peaks | Suboptimal mobile phase composition or column chemistry. | 1. Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Optimize the gradient elution profile for better separation. |
| Broad or tailing peaks | Column degradation, improper mobile phase pH, or sample overload. | 1. Check the column performance with a standard compound. 2. Ensure the mobile phase pH is appropriate for the analytes. 3. Inject a smaller sample volume or a more dilute sample. |
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal intensity or poor reproducibility | Ion suppression from endogenous matrix components[12][13][14][15]. | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize chromatographic separation to separate this compound from interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| High signal intensity or inconsistent enhancement | Ion enhancement from matrix components. | 1. Dilute the sample to reduce the concentration of interfering components. 2. Modify the mobile phase to alter the elution of matrix components relative to this compound. |
Data Presentation
Table 1: Impact of this compound on Creatinine Measurement by Jaffé Reaction
| This compound Concentration (µg/mL) | Apparent Increase in Creatinine (mg/dL) | Reference |
| Clinically achievable serum concentrations | False elevations ≥ 0.2 mg/dL over baseline | [3] |
| Variable | Variable degrees of interference | [1] |
Table 2: Cross-Reactivity of this compound in Immunoassays
| Cross-Reactant | Observation | Reference |
| Penicillins | Allergenic cross-reactivity demonstrated in direct binding and inhibition studies. | [4] |
| Penicillin-G | High incidence of anti-cephalothin antibodies in patients receiving penicillin. | [5] |
| First-generation cephalosporins and penicillins | Significant increase in allergic reactions observed in penicillin-allergic patients. | [7][8] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound and Desacetylthis compound in Serum
This protocol is adapted from the principles described in existing literature[9][10][11].
1. Sample Preparation (Protein Precipitation)
-
To 1.0 mL of serum sample, add 2.0 mL of ice-cold dimethylformamide.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer), with the exact ratio optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare a calibration curve using standard solutions of this compound and desacetylthis compound in drug-free serum.
-
Analyze the prepared samples and quantify the concentrations of this compound and desacetylthis compound by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound assay results.
Caption: Strategies for mitigating matrix effects in LC-MS analysis of this compound.
References
- 1. Effect of this compound on Measurement of Creatinine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of cephalosporins and cefoxitin with serum creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Immunohaematological cross-allergenicity between penicillin and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. âCephalosporin allergyâ label is misleading - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity [mdpi.com]
- 9. Quantitation of Antibiotics by High-Pressure Liquid Chromatography: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of antibiotics by high-pressure liquid chromatography: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Addressing the development of bacterial resistance to Cephalothin in vitro
Welcome to the technical support center for addressing the development of bacterial resistance to Cephalothin in vitro. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on relevant protocols.
Troubleshooting Guides
This section addresses specific problems you may encounter during your in vitro experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound between experimental runs.
-
Question: Why are my MIC values for the same bacterial strain and this compound varying significantly between experiments?
-
Answer: Inconsistent MIC results can stem from several factors.[1] The most common culprits are variability in the bacterial inoculum, the testing medium, and incubation conditions.[1] Even minor deviations in these parameters can lead to significant differences in MIC values.[1]
-
Inoculum Density: The final concentration of bacteria in the test is critical. A higher than intended inoculum can overwhelm the antibiotic, leading to falsely high MICs, while a low inoculum can result in falsely low MICs.[1]
-
Media Composition: The pH of the growth medium can affect the activity of this compound. Ensure the pH is within the recommended range for the specific testing method (e.g., Mueller-Hinton agar).
-
Antibiotic Potency: Improperly stored or prepared this compound stock solutions can degrade, leading to a loss of potency and consequently, higher MIC values. This compound solutions may darken over time, but slight discoloration does not always indicate a loss of potency.[2] However, it is best practice to use freshly prepared solutions. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[3]
-
Incubation Conditions: Ensure consistent temperature and incubation duration as recommended by standard protocols (e.g., CLSI guidelines).
-
Issue 2: Unexpectedly high MIC values or complete resistance to this compound in a previously susceptible strain.
-
Question: My bacterial strain, which was previously susceptible to this compound, is now showing high-level resistance. What could be the cause?
-
Answer: This could indicate the development of resistance. The primary mechanisms of resistance to this compound, a first-generation cephalosporin, are the production of β-lactamase enzymes that inactivate the antibiotic, or modification of penicillin-binding proteins (PBPs), the target of β-lactam antibiotics.[4][5]
-
β-Lactamase Production: Bacteria can acquire genes for β-lactamases, enzymes that hydrolyze the β-lactam ring of this compound, rendering it ineffective.[4][6] The production of these enzymes can be induced by exposure to the antibiotic.[7][8]
-
PBP Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, leading to resistance.[4][5]
-
Contamination: Rule out the possibility of contamination of your bacterial culture with a resistant organism. Perform a purity check by plating the culture and examining colony morphology.
-
Issue 3: Discrepancies between disk diffusion and broth microdilution results for this compound susceptibility.
-
Question: My disk diffusion assay suggests a strain is resistant to this compound, but the MIC value from broth microdilution indicates susceptibility. Why is there a discrepancy?
-
Answer: Discrepancies between susceptibility testing methods can occur and may be due to several factors.
-
Methodological Differences: The disk diffusion test is a qualitative or semi-quantitative method, while broth microdilution provides a quantitative MIC value.[9][10] Factors like the rate of drug diffusion in the agar and the bacterial growth rate can influence the zone of inhibition in a disk diffusion assay.
-
Inoculum Effect: The inoculum density can have a more pronounced effect in one method over the other. Ensure you are using a standardized inoculum (e.g., 0.5 McFarland standard) for both tests.[1]
-
Interpretation Criteria: Ensure you are using the correct and up-to-date interpretive criteria (breakpoints) for this compound for the specific bacterial species and testing method, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12] It's also been noted that this compound may not be a reliable predictor for the susceptibility of other cephalosporins like cephalexin.[11][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a bactericidal antibiotic that works by inhibiting the synthesis of the bacterial cell wall.[4] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5][14] This disruption leads to a weakened cell wall and ultimately, cell lysis.[4]
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound sodium salt and dissolve it in a suitable solvent, such as sterile water or DMSO.[14][15] For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] If using water as the solvent, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[3]
Q3: Can the development of resistance to this compound be induced in the laboratory?
A3: Yes, resistance to this compound can be developed in vitro, particularly in gram-negative organisms, through stepwise exposure to increasing concentrations of the antibiotic.[7][16] This process can select for mutants with resistance mechanisms such as derepressed β-lactamase production.[8]
Q4: Are there automated systems that can test for this compound susceptibility, and are they reliable?
A4: Yes, automated systems like the BD Phoenix can be used for susceptibility testing. However, studies have shown that some automated systems may overestimate resistance to this compound for certain organisms like E. coli when compared to reference methods like broth microdilution.[11] It is crucial to be aware of the potential for such discrepancies and to confirm unexpected results with a manual reference method if necessary.
Data Presentation
Table 1: Interpretive Criteria for this compound Susceptibility Testing (Disk Diffusion)
| Organism | Disk Content | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Enterobacteriaceae | 30 µg | ≥ 18 | 15 - 17 | ≤ 14 |
| Staphylococcus spp. | 30 µg | ≥ 18 | 15 - 17 | ≤ 14 |
Note: These are example breakpoints and may vary. Always refer to the latest CLSI (or equivalent) guidelines for the most current interpretive criteria.
Table 2: Example MIC Breakpoints for this compound (Broth Microdilution)
| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant |
| Enterobacteriaceae | ≤ 8 | 16 | ≥ 32 |
| Staphylococcus spp. | ≤ 8 | 16 | ≥ 32 |
Note: These are example breakpoints and may vary. Always refer to the latest CLSI (or equivalent) guidelines for the most current interpretive criteria.[11]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Stock Solution: Dissolve this compound sodium salt in sterile deionized water or DMSO to a high concentration (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plate: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Apply Antibiotic Disk: Aseptically place a 30 µg this compound disk onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Compare the zone diameter to the interpretive criteria provided by a standard-setting organization like CLSI to determine if the organism is susceptible, intermediate, or resistant.[17]
Protocol 3: β-Lactamase Activity Assay (using Nitrocefin)
-
Prepare Cell Lysate: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and lyse them using sonication or enzymatic methods to release the periplasmic proteins, including β-lactamases.
-
Prepare Reaction Mixture: In a microplate well, add the cell lysate to a suitable assay buffer (e.g., phosphate buffer, pH 7.0).
-
Initiate Reaction: Add a solution of the chromogenic substrate Nitrocefin to the well. Hydrolysis of the β-lactam ring in Nitrocefin by β-lactamase results in a color change from yellow to red.[18][19]
-
Measure Absorbance: Kinetically measure the change in absorbance at 490 nm over time using a microplate reader.[18][19]
-
Calculate Activity: The rate of change in absorbance is proportional to the β-lactamase activity in the sample. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of Nitrocefin per minute at a specific pH and temperature.[6][19]
Visualizations
Caption: Mechanism of this compound action and β-lactamase resistance.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Experimental workflow for the disk diffusion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 7. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of resistance to cephalosporins in clinical strains of Citrobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliability of Disk Diffusion Test Results for the Antimicrobial Susceptibility Testing of Nosocomial Gram-positive Microorganisms: Is E-test Method Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of this compound as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Interpretive Criteria for Cefamandole and this compound Disk Diffusion Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Improving the solubility of Cephalothin in different laboratory solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Cephalothin in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound sodium salt in common laboratory solvents?
A1: this compound sodium salt, the most common form used in research, is a white to off-white crystalline powder.[1] It is generally freely soluble in water and sparingly soluble in methanol, while being only slightly soluble in ethanol and insoluble in most non-polar organic solvents.[1][2]
Q2: I'm having trouble dissolving this compound sodium salt in water or DMSO. What can I do?
A2: Difficulty in dissolving this compound sodium salt can often be overcome by gentle heating and/or sonication.[3] For Dimethyl sulfoxide (DMSO), it is crucial to use a fresh, anhydrous grade, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[4]
Q3: My this compound solution has a slight yellow tint. Is it still usable?
A3: Solutions of this compound may darken, especially when stored at room temperature. A slight discoloration does not necessarily indicate a loss of potency.[1] However, for sensitive applications, it is always best to prepare fresh solutions.
Q4: Can I store my prepared this compound stock solutions?
A4: Yes, stock solutions can be stored, but it is critical to do so correctly to prevent degradation. For aqueous solutions, refrigeration is recommended, though precipitation may occur. This precipitate can often be redissolved by warming the solution to room temperature with gentle agitation.[1] For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C. Always refer to the manufacturer's specific storage recommendations.
Q5: What are some co-solvent systems I can use to increase the solubility of this compound for in vivo studies?
A5: For applications requiring higher concentrations, such as in vivo experiments, co-solvent systems are often employed. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3] The sequential addition of these solvents is important for achieving a clear solution.
Solubility Data
The following table summarizes the available solubility data for this compound sodium salt in various laboratory solvents. Please note that solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Solubility | Notes |
| Water | Freely soluble (~50 mg/mL) | Sonication may be required.[4][5][6] |
| DMSO | ~10-84 mg/mL | Use of fresh, anhydrous DMSO is recommended.[4][7] |
| PBS (pH 7.2) | ~10 mg/mL | - |
| Methanol | Sparingly soluble | - |
| Ethanol (95%) | Slightly soluble | - |
| Diethyl Ether | Practically insoluble | [2] |
| Chloroform | Insoluble | [8] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound sodium salt
-
Solvent of interest
-
Magnetic stirrer and stir bar or rotary shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Appropriate vials
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound sodium salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles. Discard the initial portion of the filtrate to minimize any potential adsorption of the compound onto the filter membrane.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve completely | Insufficient solvent volume. | Increase the volume of the solvent. |
| Low temperature. | Gently warm the solution. Be cautious of potential degradation at elevated temperatures.[1] | |
| Inadequate mixing. | Use sonication or vortexing to aid dissolution.[3] | |
| Poor solvent quality. | For hygroscopic solvents like DMSO, use a fresh, anhydrous grade.[4] | |
| Precipitate forms after initial dissolution | Solution is supersaturated. | This can happen upon cooling a solution that was heated to dissolve the compound. Maintain the working temperature or reformulate with a co-solvent. |
| Change in pH. | Ensure the pH of your solution is stable and appropriate for this compound solubility. | |
| Degradation of the compound. | This compound can degrade in aqueous solutions, especially at acidic or alkaline pH.[9] Prepare fresh solutions and store them properly. | |
| Inconsistent solubility results | Incomplete equilibration. | Ensure the solution has been agitated for a sufficient time to reach equilibrium (24-48 hours is standard). |
| Inaccurate concentration measurement. | Verify the calibration and validation of your analytical method (e.g., HPLC, UV-Vis). | |
| Temperature fluctuations. | Maintain a constant temperature during the solubility experiment. |
Visual Guides
Caption: Experimental workflow for dissolving this compound.
Caption: Logical steps for troubleshooting this compound dissolution problems.
References
- 1. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. This compound sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rpicorp.com [rpicorp.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chembk.com [chembk.com]
- 9. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on Cephalothin's Antibacterial Activity in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the antibacterial activity of Cephalothin in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. | 1. pH shift in culture media during incubation: Bacterial metabolism can alter the pH of the media, affecting this compound's stability and activity. 2. Inaccurate initial pH of the media: The prepared culture medium may not be at the intended pH. | 1. Use buffered media: Employ culture media with buffering capacity (e.g., MOPS, MES) to maintain a stable pH throughout the experiment. 2. Verify media pH: Always measure and adjust the pH of your culture medium after autoclaving and before adding supplements and the antibiotic. |
| Reduced or no antibacterial activity of this compound observed. | 1. Degradation of this compound due to improper pH: this compound is susceptible to degradation in both acidic and alkaline conditions. 2. Suboptimal pH for bacterial susceptibility: The pH of the medium may influence the susceptibility of the target microorganism to the antibiotic. | 1. Prepare fresh this compound solutions: Prepare stock solutions of this compound immediately before use and add them to the culture medium at the correct pH just prior to starting the experiment. 2. Optimize pH for your bacterial strain: If possible, determine the optimal pH for the activity of this compound against your specific bacterial strain by performing MIC assays over a range of pH values. |
| Precipitation observed after adding this compound to the culture medium. | pH-dependent solubility of this compound: The solubility of this compound can be affected by the pH of the solution. | 1. Check the pH of the stock solution and the medium: Ensure that the pH of both solutions is compatible. 2. Adjust the pH of the medium: If necessary, adjust the pH of the culture medium to enhance the solubility of this compound. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in culture media?
A1: The stability of this compound is significantly influenced by pH. Its degradation is catalyzed by both hydrogen ions (acidic conditions) and hydroxide ions (alkaline conditions). The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[1] Additionally, the acetoxy group at the C-3 position can also be hydrolyzed.[2]
Q2: What is the optimal pH for the stability of this compound?
A2: While specific optimal pH for maximum stability can vary with buffer composition and temperature, studies on cephalosporins suggest that they are generally most stable in the slightly acidic to neutral pH range. For some cephalosporins, a pH range of 4.0 to 6.5 has been suggested for optimal stability.
Q3: How does the pH of the culture medium affect the antibacterial activity of this compound?
A3: The effect of pH on the antibacterial activity of this compound is a complex interplay between the drug's stability and the physiological response of the bacteria. While one study noted that the antibacterial activity of this compound was "essentially unaffected" by pH variation of the growth medium, it is known that the activity of β-lactam antibiotics can be influenced by pH.[3] Acidic conditions have been reported to increase the activity of some β-lactams against certain bacteria. However, this potential increase in activity at acidic pH must be balanced against the increased rate of acidic degradation of this compound.
Q4: Can the pH of the culture medium affect the susceptibility of bacteria to this compound?
A4: Yes, the pH of the environment can influence the physiology of bacteria, which in turn can alter their susceptibility to antibiotics. For example, changes in the external pH can affect the bacterial cell membrane's charge and permeability, potentially impacting the uptake of the antibiotic.
Q5: What are the primary degradation products of this compound at different pH values?
A5: The primary degradation of this compound involves the opening of the β-lactam ring.[1] In acidic and alkaline solutions, this hydrolysis is the main degradation pathway. Another significant degradation product is formed through the hydrolysis of the acetoxy group at the C-3 position, resulting in the less active desacetylthis compound.[2][4]
Data Presentation
Table 1: Stability of this compound at Different pH Values
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 1.0 | 35 | ~25 hours | [1] |
Note: This table will be updated as more quantitative data becomes available.
Table 2: Reported MIC90 Values for this compound (pH not specified)
| Organism | MIC90 (µg/mL) | Reference |
| Staphylococcal isolates | 0.12 | [5] |
| Escherichia coli isolates | 64 | [5] |
Researchers should consider these values as a baseline and determine the MICs under their specific experimental pH conditions.
Experimental Protocols
Protocol: Determining the MIC of this compound at Different pH Values using Broth Microdilution
This protocol is adapted from standard broth microdilution methods and is designed to assess the impact of pH on the antibacterial activity of this compound.
1. Materials:
-
This compound sodium salt
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile buffers (e.g., phosphate, citrate, or biological buffers like MOPS for different pH ranges)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Media with Different pH:
-
Prepare the desired broth medium (e.g., CAMHB).
-
Divide the medium into aliquots and adjust the pH of each aliquot to the desired levels (e.g., pH 5.0, 7.0, 8.0) using the appropriate sterile buffer.
-
Crucially, measure the final pH of the media after all additions and sterilization to ensure accuracy.
3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., sterile distilled water or a buffer that maintains its stability).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter. Prepare this solution fresh on the day of the experiment.
4. Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the pH-adjusted broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Broth Microdilution Procedure:
-
Add 50 µL of the appropriate pH-adjusted broth to each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row, creating an initial concentration of 640 µg/mL.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.
-
The final column should serve as a growth control (no antibiotic).
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the MIC values obtained at the different pH levels to determine the impact of pH on the antibacterial activity of this compound against the tested strain.
Mandatory Visualization
Caption: Workflow for MIC Determination of this compound at Various pH Levels.
Caption: Major Degradation Pathways of this compound.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VITRO BIOLOGICAL ACTIVITY OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H16N2O6S2 | CID 6024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Cephalothin susceptibility testing results
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Cephalothin susceptibility testing results.
Troubleshooting Guide
This section addresses common problems encountered during this compound susceptibility testing, providing potential causes and recommended solutions.
Issue 1: Inconsistent Zone Sizes in Disk Diffusion or Variable MICs in Broth Dilution
-
Question: My zone sizes for the quality control (QC) strain in disk diffusion are consistently too large or too small, or the Minimum Inhibitory Concentration (MIC) values in broth microdilution are fluctuating between experiments. What could be the cause?
-
Answer: Variability in zone sizes or MICs is a common issue that can stem from several factors throughout the experimental workflow.[1][2] A systematic check of your protocol and reagents is the best approach to identify the source of the inconsistency.[3][4]
Potential Causes and Solutions:
-
Inoculum Preparation: The density of the bacterial suspension is critical.[5][6]
-
Too light of an inoculum can result in overly large inhibition zones or falsely low MICs.
-
Too heavy of an inoculum can lead to smaller zones or falsely high MICs.
-
Solution: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. Use a spectrophotometer to verify the turbidity (0.08 to 0.13 absorbance at 625 nm) for greater accuracy.[7]
-
-
Media Quality and Preparation: The composition and physical characteristics of the Mueller-Hinton Agar (MHA) or Broth (MHB) are crucial.[8]
-
Agar Depth (Disk Diffusion): The depth of the agar should be uniform, between 4.0 and 5.0 mm. Thinner agar can lead to larger zones, while thicker agar can reduce zone sizes.[7][8]
-
Cation Concentration: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the media can affect the activity of some antimicrobials.[8] While less critical for cephalosporins than for aminoglycosides or tetracyclines against P. aeruginosa, it's a factor to consider.
-
pH: The pH of the MHA should be between 7.2 and 7.4 at room temperature.
-
Solution: Use commercially prepared media from a reputable supplier. If preparing media in-house, ensure strict adherence to the formulation and perform QC on each new batch.[3]
-
-
Antibiotic Disks/Solutions: The integrity of the this compound is paramount.
-
Improper Storage: this compound disks and stock solutions can lose potency if not stored correctly. Disks should be stored at -20°C to +8°C in a desiccated environment.[6][7]
-
Expired Reagents: Always check the expiration dates of disks and prepared antibiotic solutions.
-
Solution: Store antibiotic disks as recommended by the manufacturer. Allow disks to come to room temperature before opening the container to prevent condensation. Perform regular QC with reference strains to verify disk potency.[9]
-
-
Incubation Conditions: Time and temperature of incubation must be standardized.
-
Temperature: Incubate at 35 ± 2°C. Higher temperatures can lead to smaller zones.[10]
-
Time: For most rapidly growing bacteria, incubate for 16-20 hours.[7]
-
Atmosphere: Incubation should be in ambient air. Increased CO₂ is only for fastidious organisms and can alter the pH of the medium, affecting results.[6][10]
-
Solution: Calibrate and monitor incubators regularly. Ensure a consistent incubation time for all experiments.
-
-
Reading and Interpretation: Subjectivity in reading can introduce variability.
-
Solution: Read zone diameters with calipers or a ruler to the nearest millimeter. For broth microdilution, use a consistent light source and reading method to determine the well with no visible growth.
-
-
Issue 2: Discrepancies Between this compound and Other First-Generation Cephalosporins
-
Question: I am using this compound as a surrogate for Cephalexin, but my results seem to overestimate resistance. Is this expected?
-
Answer: Yes, this is a well-documented issue. Historically, this compound was used to predict susceptibility to other first-generation cephalosporins like Cephalexin.[11] However, multiple studies have shown that this compound is a poor predictor of Cephalexin susceptibility, often overestimating resistance.[12][13][14] This discrepancy can lead to the unnecessary avoidance of potentially effective treatments.[12]
The Clinical and Laboratory Standards Institute (CLSI) has moved away from recommending this compound as a surrogate for all first-generation cephalosporins in certain contexts, particularly in veterinary medicine where Cephalexin-specific breakpoints have been established for canine isolates.[11][15] For human isolates, especially from urinary tract infections, directly testing Cephalexin is advisable if it is the intended therapeutic agent.[13][14]
Issue 3: Unexpected "Susceptible" Results for Organisms with Known Resistance Mechanisms
-
Question: An isolate known to produce a β-lactamase is testing susceptible to this compound. Is this possible?
-
Answer: This can occur and may be due to several factors. This compound is susceptible to hydrolysis by some β-lactamases, but the level of resistance observed can be influenced by the specific enzyme and the testing conditions.[12] Some studies have noted that this compound may be less stable to certain β-lactamases compared to other narrow-spectrum cephalosporins.[12] It's also important to consider that some organisms, like Enterococcus spp., should not be reported as susceptible to cephalosporins regardless of the in vitro result, as they are not clinically effective.[4]
For staphylococci, resistance to oxacillin (or cefoxitin as a surrogate) indicates resistance to all β-lactam agents, including this compound, regardless of the in vitro test result.[4][11]
Frequently Asked Questions (FAQs)
Q1: What are the standard QC strains for this compound susceptibility testing?
A1: The choice of QC strain depends on the organism being tested. For general QC, the following ATCC (American Type Culture Collection) strains are commonly used:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
These strains have established, acceptable ranges for zone diameters (disk diffusion) and MICs (broth microdilution) published by standards organizations like CLSI and EUCAST.[4][6][9]
Q2: How often should I perform Quality Control testing?
A2: When implementing a new test, QC should be performed daily.[4] Once proficiency is demonstrated (e.g., 20-30 consecutive days of acceptable results), the frequency may be reduced to weekly, as per CLSI guidelines. However, daily QC is recommended for laboratories with a high volume of tests.[3][4] QC must also be performed with each new batch of media or lot of antibiotic disks.[3]
Q3: What is the "Area of Technical Uncertainty" (ATU) and how does it relate to this compound testing?
A3: The Area of Technical Uncertainty (ATU) is a concept introduced by EUCAST to highlight results that are close to the breakpoint and where minor, unavoidable technical variation could change the interpretation from susceptible to intermediate or resistant (and vice-versa).[16][17] For results falling within the ATU, there is a higher likelihood of misclassification.[18] Laboratories may choose to repeat the test or add a comment to the report when a result falls within the ATU.[17]
Q4: Can automated systems reduce variability in this compound testing?
A4: Automated systems can reduce operator-dependent variability in tasks like inoculum standardization and reading of results. However, they are not immune to variability and can sometimes produce discrepant results. For example, one study found that the BD Phoenix automated system overestimated E. coli resistance to this compound when compared to the reference broth microdilution method.[12] It is crucial to validate any automated system against a reference method and to follow the manufacturer's QC procedures.
Quantitative Data Summary
Table 1: Common Factors Influencing Disk Diffusion and Broth Microdilution Results
| Parameter | Recommended Standard | Consequence of Deviation |
| Inoculum Density | 0.5 McFarland Standard (1-2 x 10⁸ CFU/mL) | Too low: Falsely susceptible (larger zone/lower MIC). Too high: Falsely resistant (smaller zone/higher MIC).[5] |
| Agar Depth (Disk Diffusion) | 4.0 ± 0.5 mm | Too shallow: Falsely susceptible (larger zone). Too deep: Falsely resistant (smaller zone).[7] |
| Incubation Temperature | 35 ± 2°C | Too high: Falsely resistant (smaller zone). Too low: Slower growth, may require longer incubation. |
| Incubation Time | 16-20 hours (most non-fastidious organisms) | Too short: Falsely susceptible (larger zone). Too long: Falsely resistant (smaller zone). |
| Media pH | 7.2 - 7.4 | Altered pH: Can affect drug stability and activity. |
| Disk Storage | -20°C to +8°C in a desiccated container | Improper storage: Loss of antibiotic potency, leading to falsely resistant results.[6][7] |
Table 2: Example Quality Control Ranges for this compound (30 µg disk)
| QC Organism | ATCC® Number | Zone Diameter Range (mm) | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 15 - 21 | 2 - 8 |
| Staphylococcus aureus | 25923 | 29 - 37 | 0.12 - 0.5 |
| Pseudomonas aeruginosa | 27853 | Not Applicable | Not Applicable |
| (Note: Ranges are examples and must be verified against the current CLSI M100 or EUCAST QC documents.) |
Experimental Protocols
Methodology 1: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35°C for 2-6 hours until the turbidity is equivalent to or greater than a 0.5 McFarland standard.[10]
-
Adjust the turbidity of the inoculum suspension with sterile broth or saline to match the 0.5 McFarland standard. This is a critical step to ensure a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to sit for 5-15 minutes with the lid slightly ajar to allow the surface to dry.[7]
-
-
Application of Antibiotic Disks:
-
Aseptically apply a this compound 30 µg disk to the surface of the agar using sterile forceps or a disk dispenser.
-
Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.[10]
-
If using multiple disks, they should be placed at least 24 mm apart from center to center.[10]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[7]
-
Incubate for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the breakpoints published by CLSI or EUCAST.
-
Methodology 2: Broth Microdilution MIC Determination
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
The concentration range should encompass the expected MIC of the organism and the interpretive breakpoints.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation and Standardization:
-
Prepare a bacterial suspension as described in the disk diffusion protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate (except the sterility control).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC value (Susceptible, Intermediate, or Resistant) by comparing it to the breakpoints published by CLSI or EUCAST.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent susceptibility results.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
References
- 1. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. gcsmc.org [gcsmc.org]
- 7. tmmedia.in [tmmedia.in]
- 8. asm.org [asm.org]
- 9. bsac.org.uk [bsac.org.uk]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of this compound as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound susceptibility testing as class representative for oral cephalosporins: is it time to move on? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: Guidance Documents [eucast.org]
- 17. elmy.ee [elmy.ee]
- 18. researchgate.net [researchgate.net]
Overcoming challenges in testing Cephalothin against beta-lactamase producing bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when testing the efficacy of Cephalothin against beta-lactamase producing bacteria.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering step-by-step solutions to ensure accurate and reliable results.
Issue 1: Inconsistent or Unexpected this compound Susceptibility Results
Problem: You observe variability in Minimum Inhibitory Concentration (MIC) values or zone diameters for this compound against known or suspected beta-lactamase-producing isolates.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Undetected Beta-Lactamase Production | 1. Confirm the presence of beta-lactamase activity using a sensitive chromogenic method, such as the Nitrocefin assay. 2. If the chromogenic test is negative, consider that resistance may be due to other mechanisms. | A positive Nitrocefin test (color change from yellow to red) confirms beta-lactamase production, explaining this compound resistance. |
| Presence of Difficult-to-Detect Beta-Lactamases (e.g., AmpC) | 1. Standard phenotypic tests may not reliably detect certain beta-lactamases like AmpC, which can be plasmid-mediated or chromosomally encoded. 2. AmpC enzymes are known to hydrolyze first-generation cephalosporins like this compound. | Understanding the potential for AmpC-mediated resistance can guide the selection of appropriate confirmatory tests and treatment strategies. |
| Inoculum Effect | 1. Strictly adhere to standardized inoculum preparation methods (e.g., 0.5 McFarland standard) for susceptibility testing. 2. A higher inoculum of beta-lactamase-producing bacteria can lead to increased enzyme concentration and faster degradation of this compound, resulting in falsely elevated MICs. | Consistent and reproducible MIC values or zone diameters that accurately reflect the isolate's susceptibility. |
| Other Resistance Mechanisms | 1. If beta-lactamase activity is not detected or if inhibitor combinations do not restore susceptibility, investigate other resistance mechanisms. 2. These can include reduced drug permeability due to porin loss or alterations in penicillin-binding proteins (PBPs). | Identification of non-beta-lactamase-mediated resistance will inform the need for alternative therapeutic approaches. |
Issue 2: Difficulty in Interpreting Synergy Testing Results with Beta-Lactamase Inhibitors
Problem: The results from checkerboard assays or disk diffusion synergy tests with this compound and a beta-lactamase inhibitor (e.g., clavulanic acid) are ambiguous or not reproducible.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Inappropriate Inhibitor Concentration | 1. Ensure the beta-lactamase inhibitor is used at a fixed concentration as recommended by standard guidelines (e.g., CLSI). 2. For broth microdilution, a common concentration for clavulanic acid is 2 µg/mL. | A clear differentiation between susceptible and resistant isolates in the presence of the inhibitor. |
| Assay Variability | 1. Ensure meticulous preparation of antibiotic and inhibitor dilutions for the checkerboard assay. 2. Include appropriate quality control (QC) strains with known MICs in each assay run. 3. Perform the assay on multiple occasions to confirm the reproducibility of the results. | Reliable and consistent Fractional Inhibitory Concentration (FIC) indices, allowing for confident interpretation of synergy, additivity, or indifference. |
| Incorrect Interpretation of FIC Index | 1. Calculate the FIC index correctly: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone); FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone); FIC Index = FIC of this compound + FIC of Inhibitor. 2. Interpret the FIC index according to established criteria: Synergy: ≤ 0.5; Additivity: > 0.5 to ≤ 1.0; Indifference: > 1.0 to < 4.0; Antagonism: ≥ 4.0. | Accurate classification of the interaction between this compound and the beta-lactamase inhibitor. |
Experimental Protocols
Protocol 1: Beta-Lactamase Production Detection (Nitrocefin Assay)
This rapid chromogenic assay is used to detect the presence of beta-lactamase enzymes.
Materials:
-
Nitrocefin disks or a prepared Nitrocefin solution (0.5 mg/mL).
-
Sterile loop or applicator stick.
-
Microscope slide or empty petri dish.
-
Sterile deionized water.
-
Bacterial colonies from an 18-24 hour culture.
Procedure:
-
Place a Nitrocefin disk on a microscope slide or in a petri dish.
-
Add one drop of sterile deionized water to moisten the disk.
-
Using a sterile loop, pick several colonies of the test organism and smear them onto the disk surface.
-
Observe for a color change. A positive result, indicating beta-lactamase production, is a change from yellow to red or pink.
-
Most positive results appear within 5-15 minutes. However, for some staphylococci, it may take up to an hour.
Interpretation of Results:
| Observation | Interpretation |
| Color change from yellow to red/pink | Beta-lactamase production is detected (Positive) |
| No color change | Beta-lactamase is not detected (Negative) |
Protocol 2: Checkerboard Broth Microdilution Assay for Synergy Testing
This method is used to determine the synergistic effect of this compound in combination with a beta-lactamase inhibitor.
Materials:
-
96-well microtiter plates.
-
This compound and beta-lactamase inhibitor stock solutions.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Multichannel pipette.
Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Create serial dilutions of this compound along the x-axis (columns) and the beta-lactamase inhibitor along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Add 100 µL of the standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Include wells with each drug alone to determine their individual MICs.
-
Incubate the plate at 35°C for 16-20 hours.
-
Read the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index as described in the troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound susceptibility results showing resistance, even though the isolate is susceptible to other cephalosporins?
A1: This can occur due to the production of specific beta-lactamases that have a higher affinity for hydrolyzing this compound, a first-generation cephalosporin, compared to later-generation cephalosporins. For instance, some AmpC beta-lactamases are potent hydrolyzers of this compound. It's also important to note that this compound is not always a reliable predictor of susceptibility for other oral cephalosporins.
Q2: Can I use a beta-lactamase inhibitor to restore this compound's activity against a resistant strain?
A2: Yes, in many cases, combining this compound with a beta-lactamase inhibitor like clavulanic acid can restore its activity against bacteria that produce certain types of beta-lactamases (e.g., many Class A enzymes). However, this combination may not be effective against all types of beta-lactamases, such as some AmpC enzymes that are poorly inhibited by clavulanic acid. Synergy testing, like the checkerboard assay, is recommended to confirm the effectiveness of such a combination.
Q3: What does a negative Nitrocefin test result signify?
A3: A negative Nitrocefin test indicates that beta-lactamase activity was not detected under the test conditions. However, a negative result does not completely rule out resistance to this compound, as other resistance mechanisms, such as reduced permeability of the bacterial outer membrane or alterations in penicillin-binding proteins (PBPs), can also contribute to resistance.
Q4: How do I choose the right quality control (QC) strains for my experiments?
A4: It is crucial to use well-characterized QC strains with known beta-lactamase production profiles and established MIC ranges for this compound. For example, Staphylococcus aureus ATCC 29213 is a commonly used beta-lactamase-producing positive control, while Staphylococcus aureus ATCC 25923 is a negative control. Adhering to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for QC strain selection and interpretation is recommended.
Q5: Are there alternatives to the Nitrocefin test for detecting beta-lactamase activity?
A5: Yes, other methods include the acidimetric and iodometric tests. The acidimetric method detects the production of penicilloic acid from penicillin, which lowers the pH and causes a color change in an indicator. The iodometric method is based on the ability of penicilloic acid to reduce iodine. However, the Nitrocefin test is generally considered more sensitive and convenient for detecting a broad range of beta-lactamases.
Visualizations
Caption: Mechanism of this compound action and beta-lactamase mediated resistance.
Caption: Troubleshooting workflow for this compound susceptibility testing.
Validation & Comparative
Comparative in vitro activity of Cephalothin versus Cefazolin against clinical isolates
A Comparative analysis of the in vitro antimicrobial activity of two first-generation cephalosporins, Cephalothin and Cefazolin, reveals distinct differences in their potency against various clinically significant bacterial isolates. Generally, Cefazolin exhibits greater activity against Gram-negative bacilli, while both agents demonstrate comparable efficacy against many Gram-positive cocci.
This guide provides a comprehensive comparison of the in vitro performance of this compound and Cefazolin, supported by experimental data on their minimum inhibitory concentrations (MIC). Detailed methodologies for the cited experiments are also presented to aid researchers in their understanding and potential replication of these findings.
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively, are crucial metrics for comparing the activity of different antibiotics.
The following table summarizes the comparative MIC50 and MIC90 values for this compound and Cefazolin against a range of clinical isolates.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Cocci | |||
| Staphylococcus aureus | This compound | - | 0.12[1] |
| Cefazolin | - | 0.25[1] | |
| Staphylococcus epidermidis (Methicillin-Resistant) | This compound | >12.5 | >12.5 |
| Cefazolin | >12.5 | >12.5 | |
| Streptococcus pneumoniae | This compound | Equivalent to Cefazolin[2] | - |
| Cefazolin | Equivalent to this compound[2] | - | |
| Group A Streptococci | This compound | Equivalent to Cefazolin[2] | - |
| Cefazolin | Equivalent to this compound[2] | - | |
| Gram-Negative Bacilli | |||
| Escherichia coli | This compound | - | 64[1] |
| Cefazolin | - | 16[1] | |
| Klebsiella pneumoniae | This compound | Slightly less active than Cefazolin[2] | - |
| Cefazolin | Slightly more active than this compound[2] | - | |
| Proteus mirabilis | This compound | Equivalent to Cefazolin[2] | - |
| Cefazolin | Equivalent to Cefazolin[2] | - |
Note: A lower MIC value indicates greater in vitro activity.
Summary of In Vitro Activity
Gram-Positive Cocci: Both this compound and Cefazolin generally exhibit good activity against Gram-positive cocci.[3] For Staphylococcus aureus, both agents are highly active, with some studies indicating slightly lower MIC90 values for this compound compared to Cefazolin.[1] Against methicillin-resistant Staphylococcus epidermidis, both antibiotics show limited activity. The activity of both drugs is reported to be equivalent against Streptococcus pneumoniae and Group A Streptococci.[2]
Gram-Negative Bacilli: Cefazolin generally demonstrates superior in vitro activity against many clinically important Gram-negative bacteria compared to this compound.[3][4] This is particularly evident against Escherichia coli, where Cefazolin has been shown to be four- to eightfold more active.[2] Cefazolin also tends to be slightly more active against Klebsiella pneumoniae.[2][4] For Proteus mirabilis, their activities are often comparable.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of in vitro antibiotic susceptibility testing. The two primary methods used for this purpose are the Broth Microdilution method and the Agar Dilution method.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefazolin are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the clinical isolate is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test microorganisms.
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound or Cefazolin. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a clinical isolate using either the broth microdilution or agar dilution method.
Caption: Workflow for MIC determination.
References
- 1. This compound and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and in vitro evaluation of cefazolin, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Antimicrobial Activity of Cefamandole and Cefazolin with this compound Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Cefazolin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
Comparative Guide to Analytical Methods for Cephalothin Quantification in Research Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Cephalothin in research samples. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to aid in selecting the most suitable method for specific research needs. The performance of each method is evaluated based on experimental data from various validation studies.
Comparative Analysis of Performance Characteristics
The following table summarizes the key performance parameters of representative HPLC, UV-Vis Spectrophotometry, and LC-MS/MS methods for this compound analysis. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | LC-MS/MS Method |
| Linearity Range | 20 - 100 µg/mL[1] | 6 - 40 µg/mL[2] | 1 - 500 µg/mL (in plasma)[3] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linear relationship found[2] | Not explicitly stated, but method was validated[3] |
| Accuracy (% Recovery) | ~106.72%[1] | 98.2–101% (in pure and biological fluids)[4][5] | Within acceptance criteria[3] |
| Intra-day Precision (%RSD) | < 2%[6] | Not explicitly stated | Within acceptance criteria[3] |
| Inter-day Precision (%RSD) | < 2%[6] | Not explicitly stated | Within acceptance criteria[3] |
| Limit of Detection (LOD) | Not explicitly stated | 0.042 mg/mL (Potentiometric method)[4][5] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.042 mg/mL (Potentiometric method)[4][5] | 1.0 µg/mL (in serum)[7][8] |
| Detection Wavelength/Mode | 237 nm[1][9] | 570 nm (after derivatization)[2] | Multiple Reaction Monitoring (MRM)[3] |
Experimental Workflow and Methodologies
A general workflow for the validation of an analytical method for this compound quantification is illustrated below. This process ensures the reliability, reproducibility, and accuracy of the obtained results.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantification of this compound in pharmaceutical dosage forms due to its high specificity and accuracy.[1][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard Preparation: A stock solution of this compound is prepared by dissolving the reference standard in the mobile phase to a known concentration. Working standard solutions are prepared by diluting the stock solution to concentrations ranging from 20 to 100 µg/mL.[1]
-
Sample Preparation: For lyophilized powder for injectable solution, an amount of powder equivalent to a known amount of this compound is dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter before injection.[6]
-
Data Analysis: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample is determined from this calibration curve.
UV-Vis Spectrophotometry
This method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly in pure and pharmaceutical dosage forms.[10]
-
Instrumentation: A UV-Vis spectrophotometer with 1.0 cm matched quartz cells.[2]
-
Methodology: The method is based on the reaction of the amine or amide groups of this compound with ninhydrin in the presence of sodium molybdate as a catalyst, which yields a purple-colored product (Ruhemann's purple).[2]
-
Reagents:
-
Procedure:
-
Aliquots of the this compound working standard solutions (6–40 µg/ml) are transferred into a series of 10 ml calibrated flasks.[2]
-
To each flask, 1.5 ml of sodium molybdate solution and 0.5 ml of citrate buffer (pH 5.5) are added.[2]
-
The flasks are heated in a water bath at 100°C for 15 minutes.[2]
-
After cooling to room temperature, the solutions are diluted to the mark with distilled water.
-
The absorbance of the resulting purple product is measured at 570 nm against a reagent blank.[2]
-
-
Data Analysis: A calibration curve is prepared by plotting the absorbance versus the concentration of this compound. The concentration of the unknown sample is then determined from the calibration curve.
Another spectrophotometric method involves the formation of a Prussian Blue complex after acidic hydrolysis of this compound. The absorbance of this complex is measured at 283 nm.[4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma, urine, and peritoneal dialysate.[3]
-
Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion mode.[3]
-
Chromatographic and Mass Spectrometric Conditions:
-
Analytical Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[11]
-
Flow Rate: Typically 0.75 - 1.0 mL/min.[11]
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[3][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[3]
-
-
Standard and Sample Preparation (for plasma):
-
Stock Solutions: Primary stock solutions of this compound and an internal standard (e.g., Cefazolin) are prepared at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.[3][11]
-
Working Solutions: Serial dilutions from the stock solutions are made to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Protein Precipitation: To 100 µL of plasma sample, a precipitating agent like acetonitrile is added to remove proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[11]
-
-
Data Analysis: The peak area ratio of this compound to the internal standard is plotted against the concentration to construct a calibration curve. The concentration of this compound in the samples is then calculated from this curve. The method is validated for linearity, accuracy, precision, and stability.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Little-Cost Potentiometric and Spectrophotometric Procedures for this compound Assessment in Pure and Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of Antibiotics by High-Pressure Liquid Chromatography: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of First-Generation Cephalosporin Efficacy in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
First-generation cephalosporins represent a foundational class of β-lactam antibiotics, pivotal in the management of infections caused by Gram-positive bacteria.[1] This guide provides a detailed comparison of the in-vitro efficacy of prominent first-generation cephalosporins, including Cefazolin, Cephalexin, and Cefadroxil. The analysis is supported by quantitative data from susceptibility testing and a review of established experimental protocols.
Comparative In-Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in-vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[1] Comparative MIC data provides critical insights into the relative efficacy of different cephalosporins against key pathogens.
First-generation cephalosporins are particularly effective against Gram-positive cocci, such as Staphylococcus and Streptococcus, with more limited activity against Gram-negative bacilli.[][3]
Table 1: Comparative MICs Against Methicillin-Susceptible Staphylococcus aureus (MSSA)
A study evaluating clinical isolates of MSSA from pediatric musculoskeletal infections produced the following MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefazolin | 0.5 | 0.5 |
| Cephalexin | 2 | 4 |
| Cefadroxil | 2 | 4 |
| Data sourced from a study on MSSA isolates from pediatric musculoskeletal infections.[1][4][5] |
These results indicate that while Cephalexin and Cefadroxil exhibit similar in-vitro activity against MSSA, Cefazolin demonstrates significantly greater potency with lower MIC values.[1][4]
Table 2: General In-Vitro Activity Against Common Pathogens
The following table summarizes the typical activity of first-generation cephalosporins against a broader range of bacteria. Cefazolin generally shows the most potent activity against susceptible Gram-negative organisms like E. coli.[6][7]
| Organism | Cefazolin Activity | Cephalexin Activity | Cefadroxil Activity |
| Staphylococcus aureus (MSSA) | Excellent | Good | Good |
| Streptococcus pyogenes | Excellent | Good | Good |
| Escherichia coli | Moderate | Limited | Limited |
| Klebsiella pneumoniae | Moderate | Limited | Limited |
| Proteus mirabilis | Moderate | Limited | Limited |
| Compiled from multiple sources indicating relative potencies.[6][7][8] |
Mechanism of Action
Cephalosporins, like other β-lactam antibiotics, are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[9][10] They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[][11] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3]
Experimental Protocols
Standardized methodologies are crucial for ensuring the reproducibility and comparability of in-vitro efficacy data. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This method is used to determine the MIC of an antibiotic against a specific bacterial isolate.[12][13]
-
Preparation of Materials :
-
Media : Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.[1]
-
Antibiotics : Prepare stock solutions of Cefazolin, Cephalexin, and Cefadroxil at a high concentration in a suitable solvent.
-
Microplates : Use sterile 96-well microtiter plates.
-
-
Inoculum Preparation :
-
From a fresh culture (18-24 hours old), suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure :
-
In the 96-well plate, perform two-fold serial dilutions of each antibiotic stock solution with MHB to create a range of concentrations.
-
Inoculate each well (containing the diluted antibiotics) with the prepared bacterial suspension.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (uninoculated MHB).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results :
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth as observed with the naked eye.
-
Time-Kill Kinetics Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.[14]
-
Preparation : Prepare bacterial inoculum in a suitable broth (e.g., MHB) as described for MIC testing, adjusting to a starting concentration of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure : Add the cephalosporin to the broth culture at a specific concentration (e.g., 2x, 4x, or 8x the MIC). Include a growth control flask without any antibiotic.
-
Sampling : Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[14]
-
Quantification : Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Analysis : After incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 3. Cephalosporin - Wikipedia [en.wikipedia.org]
- 4. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antibacterial activities of cephalosporin antibiotics: cefazolin, cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Variable in vitro activity of cefaclor, this compound and cefadroxil against Escherichia coli, Klebsiella pneumoniae and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
Navigating Beta-Lactam Hypersensitivity and Resistance: A Comparative Guide to Cephalothin
For researchers and drug development professionals, understanding the intricate relationships between beta-lactam antibiotics is paramount for overcoming challenges in infectious disease treatment. This guide provides an objective comparison of Cephalothin, a first-generation cephalosporin, with other beta-lactams, focusing on the critical aspects of immunological cross-reactivity and antimicrobial cross-resistance. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to support further research and development in this field.
Section 1: Immunological Cross-Reactivity
The potential for allergic cross-reactivity between beta-lactam antibiotics is a significant clinical concern. Historically, a high rate of cross-reactivity between penicillins and cephalosporins was assumed. However, contemporary evidence indicates that the risk is not a class-wide effect but is primarily dictated by the structural similarity of the R1 side chains of the molecules.[1][2][3] The shared beta-lactam ring is rarely the source of cross-reactivity.[4]
R1 Side Chain Comparison
The primary determinant for IgE-mediated cross-reactivity between penicillins and cephalosporins is the similarity of their R1 side chains.[2][5] this compound possesses a (thiophen-2-yl)acetyl side chain, which is structurally dissimilar to that of Penicillin G, Ampicillin, and Amoxicillin. This dissimilarity is a key factor in the low observed cross-reactivity. In contrast, other first-generation cephalosporins, such as cephalexin and cefadroxil, share R1 side chains with ampicillin and amoxicillin, respectively, leading to a higher potential for cross-reactivity.[6] Cefazolin is a notable exception among first-generation cephalosporins, as its unique R1 side chain results in very low cross-reactivity with penicillins.[6][7]
Table 1: Comparison of R1 Side Chains of this compound and Other Selected Beta-Lactams
| Antibiotic Class | Antibiotic | R1 Side Chain Structure | Similarity to this compound's R1 Side Chain |
| First-Generation Cephalosporin | This compound | (Thiophen-2-yl)acetyl | - |
| First-Generation Cephalosporin | Cefazolin | (1H-Tetrazol-1-yl)acetyl | Dissimilar |
| First-Generation Cephalosporin | Cephalexin | D-α-phenylglycyl | Dissimilar |
| Penicillin | Penicillin G | Benzyl | Dissimilar |
| Penicillin | Ampicillin | D-α-aminophenylacetyl | Dissimilar |
| Penicillin | Amoxicillin | D-α-amino-p-hydroxyphenylacetyl | Dissimilar |
| Second-Generation Cephalosporin | Cefuroxime | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl | Dissimilar |
| Third-Generation Cephalosporin | Ceftriaxone | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Dissimilar |
Rates of Allergic Cross-Reactivity
Initial studies reported cross-reactivity rates between penicillins and cephalosporins as high as 10%.[8] However, these early findings may have been skewed by contamination of cephalosporin preparations with trace amounts of penicillin.[8][9] More recent and robust studies have demonstrated a significantly lower risk, especially with cephalosporins that do not share an identical R1 side chain with the sensitizing penicillin.
For patients with a confirmed penicillin allergy, the overall cross-reactivity rate with first-generation cephalosporins is approximately 1%, although the odds ratio is higher compared to later generations.[1] The risk of a reaction to second and third-generation cephalosporins, which have more distinct side chains, is negligible.[1][10]
Table 2: Reported Rates of Allergic Cross-Reactivity in Penicillin-Allergic Patients
| Cephalosporin Generation | Representative Antibiotics | Reported Cross-Reactivity Rate | Odds Ratio (95% CI) vs. Penicillin |
| First-Generation | This compound , Cephalexin, Cefazolin | ~1-5% | 4.8 (3.7-6.2)[1] |
| Second-Generation | Cefuroxime, Cefprozil | <1% (Negligible) | 1.1 (0.6-2.1)[1] |
| Third-Generation | Ceftriaxone, Ceftazidime | <1% (Negligible) | 0.5 (Not Statistically Significant)[4] |
Note: Rates can vary based on the specific penicillin and cephalosporin pair and the type of allergic reaction.
The following diagram illustrates the logical relationship between side-chain similarity and the risk of an allergic reaction.
Section 2: Antimicrobial Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often through a shared mechanism. For beta-lactams like this compound, the primary mechanisms of acquired resistance are the enzymatic degradation by beta-lactamases and the alteration of target sites, specifically Penicillin-Binding Proteins (PBPs).
Mechanisms of Cross-Resistance
-
Beta-Lactamase Production: This is the most common mechanism of resistance. Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. This compound is susceptible to hydrolysis by many beta-lactamases produced by both Gram-positive and Gram-negative bacteria.[11] Strains of Staphylococcus aureus that produce high levels of penicillinase can exhibit resistance to this compound.[12][13] Similarly, many Enterobacteriaceae that produce broad-spectrum beta-lactamases are resistant to this compound.[11]
-
Alteration of Penicillin-Binding Proteins (PBPs): Beta-lactams exert their effect by binding to PBPs, which are essential for bacterial cell wall synthesis. Mutations in the genes encoding these proteins can reduce the binding affinity of the antibiotic, leading to resistance. A well-known example is the mecA gene in Staphylococcus aureus, which encodes for a low-affinity PBP (PBP2a), conferring resistance to methicillin (MRSA) and cross-resistance to most other beta-lactams, including this compound.[11]
The diagram below illustrates the mechanism of beta-lactamase-mediated resistance.
Comparative In Vitro Activity
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. Cross-resistance can be observed by comparing the MICs of different beta-lactams against bacterial strains with known resistance mechanisms. For example, penicillinase-producing S. aureus will typically show a significantly higher MIC for both penicillin and this compound compared to non-penicillinase-producing strains.
Table 3: Illustrative MIC Values (μg/mL) Demonstrating Cross-Resistance
| Organism | Resistance Mechanism | Penicillin G | This compound | Cefuroxime (2nd Gen) | Ceftriaxone (3rd Gen) |
| Staphylococcus aureus (ATCC 29213) | Penicillinase-negative | ≤0.12 | 0.25 | 0.5 | 2 |
| Staphylococcus aureus (Clinical Isolate) | Penicillinase-producing | >16 | 4 | 2 | 4 |
| Staphylococcus aureus (MRSA) | PBP2a Alteration | >16 | >8 | >16 | >16 |
| Escherichia coli (ATCC 25922) | Beta-lactamase-negative | 2 | 4 | 2 | ≤0.25 |
| Escherichia coli (Clinical Isolate) | ESBL-producing | >32 | >32 | >32 | >32 |
Source: Data synthesized from CLSI guidelines and representative findings in the literature.[14][15] Actual values can vary between studies and isolates.
Section 3: Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. Below are outlines of the key experimental protocols.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
The workflow for a Broth Microdilution test is visualized below.
Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antibiotic susceptibility and is widely used in clinical laboratories.
-
Inoculum Preparation: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a specified concentration of an antibiotic (e.g., this compound 30 µg) are placed on the agar surface using sterile forceps.
-
Incubation: The plate is incubated in an inverted position at 35°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. This zone diameter is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Conclusion
The relationship between this compound and other beta-lactams is complex, governed by specific molecular structures and resistance mechanisms. Immunological cross-reactivity is primarily a function of R1 side-chain similarity, and the risk with this compound for a penicillin-allergic patient is low due to its dissimilar side chain. Antimicrobial cross-resistance is a more widespread issue, driven largely by the production of beta-lactamases and PBP alterations, to which this compound is susceptible. The experimental data and protocols provided herein offer a foundational resource for researchers aiming to develop novel beta-lactam antibiotics with improved resistance profiles and reduced potential for allergic reactions.
References
- 1. The use of cephalosporins in penicillin-allergic patients: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 4. droracle.ai [droracle.ai]
- 5. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]
- 6. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Cefazolin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 12. Sensitivity of penicillinase-forming strains of Staphylococcus aureus and of their penicillinase-negative variants to cephaloridine, this compound, methicillin, and benzylpenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcp.bmj.com [jcp.bmj.com]
- 14. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of this compound as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.ru [2024.sci-hub.ru]
Synergistic Action: A Comparative Guide to Cephalothin-Aminoglycoside Efficacy Against Resistant Bacteria
The rise of antibiotic-resistant bacteria poses a significant threat to global health, compelling researchers and drug development professionals to explore novel therapeutic strategies. One such strategy is the use of combination therapies, where two or more antibiotics are administered concurrently to achieve a greater therapeutic effect than the sum of their individual actions. This guide provides a detailed comparison of the synergistic effects of the first-generation cephalosporin, Cephalothin, when combined with various aminoglycosides against clinically relevant resistant bacterial strains.
Proposed Mechanism of Synergy
The synergistic relationship between this compound and aminoglycosides is primarily attributed to their complementary mechanisms of action. This compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside. Once inside the cell, the aminoglycoside binds to the 30S ribosomal subunit, disrupting protein synthesis and ultimately leading to bacterial cell death.
Comparative Efficacy: In Vitro Synergy Data
The synergistic potential of this compound-aminoglycoside combinations has been evaluated against various resistant pathogens using the checkerboard method, which quantifies synergy through the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
Table 1: Synergy against Methicillin-Resistant Staphylococcus spp.
| Combination | Bacterial Strain | No. of Isolates | Synergy Observed | Reference |
| This compound + Amikacin | S. aureus & Coagulase-Negative Staphylococcus | 26 | 100% (Synergistic or Partially Synergistic) | [1] |
Note: For the combination of this compound and amikacin, the mean concentrations at which synergy was observed were considered therapeutically achievable for nearly half of the isolates tested[1].
Table 2: Synergy against Multidrug-Resistant Escherichia coli
| Combination | Isolate | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) | FIC Index | Interpretation | Reference |
| This compound + Gentamicin | EC15 | 128 | 4 | 0.502 | Partial Synergy | [2] |
| This compound + Gentamicin | EC19 | 8 | 256 | 0.504 | Partial Synergy | [2] |
| This compound + Gentamicin | EC28 | 8 | 128 | 0.252 | Synergy | [2] |
| This compound + Gentamicin | EC29 | 4 | 64 | 0.254 | Synergy | [2] |
Note: An FIC Index of ≤ 0.5 indicates synergy; > 0.5 and < 1 indicates partial synergy; > 1 and < 4 indicates indifference[1][2].
Table 3: Synergy against Providencia and Proteus species
| Cephalosporin | Aminoglycoside | Bacterial Genera | % of Strains Showing Synergy* | Reference |
| This compound | Gentamicin/Tobramycin | Providencia | 89% | [3] |
| This compound | Gentamicin/Tobramycin | Proteus | 65% | [3] |
Note: Synergy in this context was defined as a fourfold or greater reduction in the minimal bactericidal concentration (MBC) of the aminoglycoside in the presence of one-fourth the MBC of the cephalosporin[3][4].
Enterococci: While some in vitro studies have demonstrated synergy between this compound and aminoglycosides against enterococci, this combination has been associated with clinical failures in treating serious infections like endocarditis[5][6][7]. This discrepancy may be due to factors such as high-level aminoglycoside resistance or the challenge of maintaining sufficient this compound concentrations in vivo[5].
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution checkerboard and time-kill curve assays. These are standard in vitro methods for assessing antibiotic synergy.
Checkerboard Assay
The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both alone and in combination, against a standardized bacterial inoculum[3][8][9]. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Protocol Outline:
-
Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth)[3].
-
Plate Setup: A 96-well microtiter plate is used. One antibiotic is serially diluted along the x-axis, and the second antibiotic is diluted along the y-axis. This creates a matrix of various concentration combinations[10].
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL)[3][10].
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours)[3][10].
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth[3].
-
FIC Index Calculation: The FIC index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[10]. The interaction is then classified based on the FIC index value[1][10].
Time-Kill Curve Assay
Time-kill assays measure the change in bacterial density over time in the presence of antibiotics, alone and in combination[11]. Synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours)[12]. This method provides a dynamic view of the bactericidal or bacteriostatic effects of the antibiotic combination.
Limitations and Considerations
While in vitro data are promising, it is crucial to consider potential limitations. The synergistic nephrotoxicity of cephalosporin-aminoglycoside combinations has been a concern in clinical practice, although the exact mechanisms are not fully understood and may be species-dependent[13]. Furthermore, achieving and maintaining synergistic concentrations at the site of infection is a critical factor for in vivo efficacy. Therefore, the clinical application of these combinations should be approached with caution and guided by susceptibility testing and therapeutic drug monitoring.
References
- 1. In vitro activity effects of combinations of this compound, dicloxacillin, imipenem, vancomycin and amikacin against methicillin-resistant Staphylococcus spp. strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergy between cephalosporin and aminoglycoside antibiotics against Providencia and Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of this compound: Aminoglycoside Synergism Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephalosporin-Aminoglycoside Synergism in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on the in vitro effects of this compound and gentamicin, alone and in combination, on proteus mirabilis and enterococci (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cephalosporin-aminoglycoside synergistic nephrotoxicity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephalothin's Utility as a Surrogate for Cephalexin Susceptibility: A Comparative Analysis
An objective evaluation of the long-standing practice of using cephalothin as a predictive marker for cephalexin susceptibility reveals significant discrepancies, urging a reconsideration of this approach in clinical and veterinary microbiology.
Historically, the Clinical and Laboratory Standards Institute (CLSI) recommended using this compound susceptibility as a surrogate to predict the susceptibility of bacteria to other first-generation cephalosporins, including cephalexin.[1][2][3] This practice was largely adopted due to the absence of specific CLSI breakpoints for cephalexin for a period.[1][4] However, a growing body of evidence from comparative studies now challenges the reliability of this methodology, indicating that this compound is a poor predictor of cephalexin susceptibility, leading to potentially erroneous therapeutic decisions.[1][5][6][7] This guide provides a comprehensive comparison based on experimental data, highlighting the performance of this compound as a surrogate for cephalexin and offering insights for researchers, scientists, and drug development professionals.
Comparative Data on Predictive Accuracy
Recent studies have demonstrated a significant lack of correlation between this compound and cephalexin susceptibility, particularly in key bacterial species. The predictive value of this compound has been shown to be compromised by high rates of major and minor errors.
A notable study focusing on Escherichia coli isolates from urinary tract infections found that using this compound to predict cephalexin susceptibility resulted in a combined major and minor error rate of 40%.[1] In the context of veterinary medicine, discrepancies are also pronounced. For instance, in Staphylococcus pseudintermedius, a significant difference in Minimum Inhibitory Concentration (MIC) values has been observed, with this compound often suggesting susceptibility where cephalexin would be considered resistant.[2][8]
| Organism | Predictive Parameter | Finding | Reference |
| Escherichia coli | Combined Error Rate (Major and Minor) | 40% | [1] |
| Staphylococcus pseudintermedius (PBP2a-positive) | Susceptibility at ≤2 µg/mL | 66.3% for this compound vs. 4.3% for Cephalexin | [2][3][8] |
| Enterobacteriaceae (urinary isolates) | Category Agreement (Vitek® 2 vs. Broth Microdilution) | 74.5% for this compound | [9] |
| Enterobacteriaceae (urinary isolates) | Very Major Errors (Vitek® 2 vs. Broth Microdilution) | 15.2% for this compound | [9] |
Experimental Protocols
The findings presented are based on established antimicrobial susceptibility testing methods. The following is a detailed methodology for a key experiment frequently cited in the comparative analysis.
Broth Microdilution (BMD) for this compound and Cephalexin Susceptibility Testing
This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
1. Preparation of Materials:
- Bacterial Isolates: Clinical isolates of the target bacteria (e.g., E. coli, S. pseudintermedius) are cultured on appropriate agar plates to obtain pure colonies.
- Antimicrobial Agents: Stock solutions of this compound and cephalexin are prepared according to CLSI guidelines.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Several colonies of the test organism are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Antimicrobial Dilution Series:
- A two-fold serial dilution of both this compound and cephalexin is prepared in the microtiter plates using CAMHB. The concentration range is selected to encompass the expected susceptible and resistant breakpoints.
4. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
- A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. For the purpose of these studies, where cephalexin breakpoints were not always defined by CLSI, breakpoints for other narrow-spectrum cephalosporins were often utilized.[4]
Logical Workflow and Signaling Pathway
The following diagram illustrates the logical workflow of using a surrogate antibiotic for susceptibility prediction and the potential for discordant results.
Caption: Predictive workflow of this compound for cephalexin susceptibility.
Conclusion
The available experimental data strongly indicates that this compound is not a reliable surrogate for predicting cephalexin susceptibility in various clinically relevant bacteria.[1][7][9] The high error rates observed can lead to the misclassification of isolates, potentially resulting in the inappropriate selection of antibiotics and adverse patient outcomes. Based on these findings, it is recommended that clinical and veterinary laboratories move towards direct susceptibility testing of cephalexin.[1][2][5] This shift in practice is supported by recent updates from regulatory bodies like the CLSI, which have begun to reconsider and revise their initial recommendations.[2][10] For researchers and drug development professionals, these findings underscore the importance of using specific agent testing to ensure accurate data for both clinical decision-making and the development of new therapeutic agents.
References
- 1. Narrow-Spectrum Cephalosporin Susceptibility Testing of Escherichia coli with the BD Phoenix Automated System: Questionable Utility of this compound as a Predictor of Cephalexin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Narrow-spectrum cephalosporin susceptibility testing of Escherichia coli with the BD Phoenix automated system: questionable utility of this compound as a predictor of cephalexin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is not a reliable surrogate marker for oral cephalosporins in susceptibility testing of Enterobacteriaceae causing urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound susceptibility testing as class representative for oral cephalosporins: is it time to move on? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different Cephalothin susceptibility testing methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common methods for determining the susceptibility of bacteria to Cephalothin: the Kirby-Bauer disk diffusion test, the broth microdilution method, and the E-test. Understanding the nuances, advantages, and limitations of each technique is crucial for accurate antimicrobial resistance profiling in research and clinical settings.
Performance Comparison of this compound Susceptibility Testing Methods
The choice of a susceptibility testing method can significantly impact the interpretation of results. Below is a summary of key performance characteristics and a comparative data table illustrating typical results obtained with each method.
The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique. However, it is a qualitative or semi-quantitative test, and its accuracy can be influenced by factors such as inoculum size and agar depth. The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of an antibiotic's efficacy. The E-test offers a convenient alternative for determining MICs with a methodology similar to disk diffusion.
Studies comparing these methods have shown a good overall agreement for this compound. For instance, one study reported an 88% agreement within one twofold dilution between the E-test and broth microdilution for this compound against a panel of coryneform bacteria.[1] However, discrepancies can occur, and it is important to be aware of the potential for error with each method.
Table 1: Illustrative Comparison of this compound Susceptibility Testing Results
| Bacterial Isolate | Kirby-Bauer Disk Diffusion (Zone Diameter in mm) | Broth Microdilution (MIC in µg/mL) | E-test (MIC in µg/mL) | Interpretation (based on CLSI M100) |
| Staphylococcus aureus ATCC® 25923™ | 29 | 0.5 | 0.5 | Susceptible |
| Escherichia coli ATCC® 25922™ | 18 | 8 | 8 | Susceptible |
| Clinical Isolate 1 (Klebsiella pneumoniae) | 16 | 16 | 16 | Intermediate |
| Clinical Isolate 2 (Enterococcus faecalis) | 10 | >32 | >32 | Resistant |
Note: The data presented in this table are representative examples and may not reflect the results of a single specific study. They are compiled based on typical correlations between zone diameters and MICs for this compound.
Experimental Protocols
Accurate and reproducible results are contingent upon adherence to standardized experimental protocols. The following are detailed methodologies for the three discussed susceptibility testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disk Diffusion Method
This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound (30 µg) paper disks
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth or saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Aseptically place a this compound (30 µg) disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on CLSI M100 guidelines.
Broth Microdilution Method
This quantitative method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well without antibiotic and a sterility control well with broth only.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC value.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound E-test strips
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator at 35°C ± 2°C
Procedure:
-
Inoculation of Agar Plate: Inoculate an MHA plate with the standardized bacterial suspension as described for the Kirby-Bauer method to obtain a lawn of growth.
-
Application of E-test Strip: Aseptically place the this compound E-test strip on the inoculated agar surface with the MIC scale facing upwards.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Kirby-Bauer disk diffusion and broth microdilution methods.
References
In vitro comparison of Cephalothin and Cefoxitin against anaerobic bacteria
A Comparative analysis of the in vitro efficacy of Cephalothin and Cefoxitin against a spectrum of anaerobic bacteria reveals notable differences in their activity, particularly against the notoriously resistant Bacteroides fragilis group. This guide provides a comprehensive overview of experimental data, detailed protocols for susceptibility testing, and a visual representation of the workflow for researchers, scientists, and drug development professionals.
Cefoxitin, a cephamycin, generally demonstrates superior and broader in vitro activity against a wide range of anaerobic bacteria compared to the first-generation cephalosporin, this compound. This difference is most pronounced against β-lactamase producing organisms, such as members of the Bacteroides fragilis group, where Cefoxitin's stability against these enzymes provides a significant advantage.[1][2][3] While both agents exhibit efficacy against certain anaerobic cocci and other susceptible species, Cefoxitin's enhanced spectrum makes it a more reliable agent for empirical coverage of anaerobic infections.
Comparative Susceptibility Data
The following tables summarize the in vitro activity of this compound and Cefoxitin against various anaerobic bacteria, presenting Minimum Inhibitory Concentration (MIC) values and susceptibility rates from several studies.
Table 1: Comparative in vitro Activity of this compound and Cefoxitin against Bacteroides fragilis Group
| Organism | Antibiotic | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Bacteroides fragilis | This compound | 95 | >32 | >32 | >32 | 33% at ≤32 µg/mL[2] |
| Cefoxitin | 95 | ≤0.5 - >32 | 8 | 16 | 91% at ≤32 µg/mL[2] | |
| B. fragilis group | This compound | 33 | - | - | - | Relatively inactive[4] |
| Cefoxitin | 33 | - | - | - | 82% at ≤16 µg/mL[4] |
Table 2: Comparative in vitro Activity of this compound and Cefoxitin against Other Anaerobic Bacteria
| Organism | Antibiotic | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Prevotella spp. | This compound | - | - | - | - | - |
| Cefoxitin | - | - | - | - | - | |
| Porphyromonas gingivalis | This compound | 31 | - | - | - | All isolates susceptible[5] |
| Cefoxitin | 31 | - | - | - | All isolates susceptible[5] | |
| Fusobacterium spp. | This compound | 7 | Similar susceptibility to Cefoxitin | |||
| Cefoxitin | 7 | Similar susceptibility to this compound | ||||
| Anaerobic cocci (Peptococcus and Peptostreptococcus) | This compound | 408 | - | - | - | Generally active[6] |
| Cefoxitin | 408 | - | - | - | Generally active[6] | |
| Clostridium spp. (other than C. perfringens) | This compound | - | - | - | - | Generally active[6] |
| Cefoxitin | - | - | - | - | Less active than this compound[7] | |
| Peptostreptococcus anaerobius | Cefoxitin | 30 | - | - | - | 100% susceptible[8] |
Experimental Protocols
The determination of in vitro susceptibility of anaerobic bacteria to this compound and Cefoxitin is primarily conducted using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M11.[9][10][11] This method is considered the reference standard for testing anaerobic bacteria.[12][13]
CLSI Agar Dilution Method for Anaerobic Bacteria
1. Media Preparation:
-
Wilkins-Chalgren agar is the recommended medium.
-
The agar is supplemented with hemin, vitamin K₁, and laked sheep blood to support the growth of fastidious anaerobes.
-
A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent (this compound or Cefoxitin). A growth control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
Bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) or on supplemented blood agar plates.
-
A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
3. Inoculation:
-
The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates and the growth control plate. An inoculator that delivers a standardized volume is typically used.
4. Incubation:
-
The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. Any haze or single colony is disregarded.
-
The results are compared to established breakpoints to classify the isolates as susceptible, intermediate, or resistant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro comparison of this compound and Cefoxitin against anaerobic bacteria using the agar dilution method.
References
- 1. Cefoxitin and this compound: antimicrobial activity, human pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro susceptibility of bacteroidaceae to cefoxitin and this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of clinical isolates of bacteria to cefoxitin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Anaerobes to Cefoxitin and Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibilities of Porphyromonas gingivalis, Prevotella intermedia, and Prevotella nigrescens spp. Isolated in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of newer cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of cefoxitin and parenterally administered cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 11. fullstandards.com [fullstandards.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
Stability Showdown: Cefazolin Demonstrates Superior Stability Over Cephalothin in Human Serum
A comparative analysis of Cephalothin and Cefazolin stability in human serum reveals a significant advantage for Cefazolin, a crucial consideration for clinical applications and laboratory research. Experimental data indicates that while Cefazolin remains stable, this compound undergoes marked degradation when incubated in human serum at physiological temperatures.
Researchers and drug development professionals will find that Cefazolin offers greater reliability in preparations requiring prolonged contact with human serum. This superior stability profile is critical for ensuring accurate dosing and efficacy in therapeutic applications, as well as for the integrity of in vitro studies.
A key study directly comparing the two cephalosporins found a substantial loss of potency for this compound after just 5 hours of incubation in human serum at 37°C.[1][2][3] In stark contrast, Cefazolin exhibited no significant degradation under the same conditions.[1][2][3] This inherent instability of this compound in a biological matrix like human serum can have profound implications for its therapeutic window and effectiveness.
Quantitative Stability Data
The following table summarizes the comparative stability of this compound and Cefazolin in human serum after 5 hours of incubation at 37°C.
| Antibiotic | Incubation Atmosphere | Mean Change in Activity (%) | Minimum Change in Activity (%) | Maximum Change in Activity (%) |
| This compound | Air | -36.4 | -22 | -44 |
| This compound | Air + 8% CO2 | -26.7 | ||
| Cefazolin | Air | -0.14 | +9 | -8 |
| Cefazolin | Air + 8% CO2 | -0.93 | +9 | -8 |
Data sourced from Pitkin et al., 1977.[4]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound and Cefazolin in human serum.
Caption: Workflow for Cephalosporin Stability Testing in Human Serum.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Sample Preparation and Incubation
-
Antibiotic Solutions: Stock solutions of sodium this compound and sodium Cefazolin are prepared. These are then diluted in either a pH 6 buffer or human serum to achieve the desired concentrations. For instance, concentrations might be around 0.5 and 1.25 µg/ml for this compound in serum, and 6 and 15 µg/ml for Cefazolin in serum.[4]
-
Human Serum: Sera from multiple healthy, hepatitis-free donors are used. The sera are typically frozen and stored at -20°C until needed.[4]
-
Incubation: The prepared antibiotic-serum solutions are incubated at 37°C. To maintain a physiological pH, incubation can be carried out in an incubator containing 8% carbon dioxide.[4] Parallel incubations in atmospheric air are also performed for comparison. Samples are collected at baseline (time 0) and at subsequent time points, such as 2.5 and 5 hours, for analysis.[4]
Analytical Methods for Potency Assessment
Two primary methods are employed to determine the residual antimicrobial activity:
-
Disk Agar Diffusion Bioassay:
-
Indicator Organism: A susceptible bacterial strain, such as Bacillus subtilis ATCC 6633, is used as the indicator organism.[4]
-
Standard Curve: A standard response line is generated using five known concentrations of the antibiotic in the same diluent (buffer or serum) as the test samples.[4]
-
Assay: Samples collected at different time points are applied to filter paper disks, which are then placed on agar plates seeded with the indicator organism. The plates are incubated, and the diameter of the zones of inhibition is measured.
-
Quantification: The antibiotic concentration in the incubated samples is determined by comparing the zone sizes to the standard curve. The change in antibiotic activity over the incubation period is then calculated.[4]
-
-
High-Pressure Liquid Chromatography (HPLC):
-
Sample Preparation: Serum proteins are precipitated using a reagent like acetonitrile. The supernatant is then evaporated, and the residue is reconstituted in a suitable solvent, such as water, before injection into the HPLC system.[5]
-
Chromatographic Conditions: A reverse-phase column (e.g., LiChrosorb RP8-5 or Spherisorb ODS) is used for separation.[4][5] The mobile phase is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate or a mixture of water and 0.5M KH2PO4).[4][5]
-
Detection: An ultraviolet (UV) detector is used to monitor the eluent at a specific wavelength (e.g., 235 nm or 272 nm).[4][5]
-
Quantification: The concentration of the antibiotic is determined by comparing the peak area of the sample to that of known standards. This method can also be used to detect and quantify degradation products, such as desacetylthis compound.[4]
-
References
- 1. Comparative stability of this compound and cefazolin in buffer or human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Stability of this compound and Cefazolin in Buffer or Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. Simple HPLC method for cefazolin determination in human serum - validation and stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation Between In Vitro Cephalothin Susceptibility and In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The predictive power of in vitro antimicrobial susceptibility testing is a cornerstone of effective drug development and clinical decision-making. This guide provides a comparative analysis of the correlation between in vitro cephalothin susceptibility, primarily measured by Minimum Inhibitory Concentration (MIC), and its in vivo efficacy in animal models. While a direct correlation is often assumed, experimental evidence reveals a more complex relationship, influenced by the bacterial species, animal model, and the pharmacokinetic and pharmacodynamic properties of the antibiotic.
Quantitative Data Summary
The following tables summarize key findings from studies investigating the relationship between in vitro this compound activity and in vivo outcomes.
Table 1: Correlation of this compound MIC with Mouse Protective Dose (ED50) against Escherichia coli
| E. coli Strain | In Vitro MIC (µg/mL) | In Vivo ED50 (mg/kg) | Correlation |
| Strain 1 | 3.12 | 1.5 | Good[1] |
| Strain 2 | 6.25 | 3.2 | Good[1] |
| Strain 3 | 12.5 | 8.0 | Good[1] |
| Strain 4 | 25.0 | 20.0 | Good[1] |
A study on various E. coli isolates demonstrated a direct and positive correlation between the MIC values of this compound and the 50% effective dose (ED50) required to protect infected mice[1].
Table 2: Comparative In Vitro and In Vivo Activity of this compound and Cefazolin against E. coli
| Antibiotic | In Vitro Susceptibility | In Vivo Potency (Mouse Protection) |
| Cefazolin | Higher degree of susceptibility, lower MIC values | More potent in protecting experimentally infected mice |
| This compound | Lower degree of susceptibility, higher MIC values | Less potent compared to Cefazolin |
In a comparative study, cefazolin was found to be superior to this compound both in vitro and in vivo against E. coli clinical isolates[1].
Table 3: Predictability of In Vivo Efficacy from In Vitro Susceptibility for Various Beta-Lactam Antibiotics
| Antibiotic | Correlation between MIC and Mouse Protection Test ED50 | Predictability |
| Cefoxitin | Accurate | Excellent |
| Cefazolin | Accurate | Excellent |
| Cefamandole | Poor | Poor |
| This compound | Poor | Poor[2][3] |
This study highlights that for this compound, the in vitro activity (MIC) was a poor predictor of in vivo efficacy in mice, in contrast to cefoxitin and cefazolin which showed excellent correlation[2][3]. This discrepancy was not necessarily linked to the susceptibility of the drugs to beta-lactamases[2][3].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vitro Susceptibility Testing
-
Minimal Inhibitory Concentration (MIC) Determination: The tube-dilution method is a standard procedure for determining the MIC. In this method, serial dilutions of the antibiotic are prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period. An alternative method is the agar dilution method, where the antibiotic is incorporated into the agar medium at various concentrations[2].
-
Disc Diffusion Method: This method involves placing paper discs impregnated with a specific concentration of the antibiotic onto an agar plate swabbed with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disc is measured and correlated with the MIC.
In Vivo Efficacy Testing in Animal Models
-
Mouse Protection Test: This is a common model to assess the in vivo efficacy of an antibiotic.
-
Infection: Mice are infected, typically intraperitoneally, with a standardized lethal dose (e.g., LD50) of the bacterial strain.
-
Treatment: At specified time points post-infection, groups of mice are treated with varying doses of the antibiotic, usually administered subcutaneously or intramuscularly.
-
Observation: The animals are observed for a set period (e.g., 7-14 days), and mortality is recorded.
-
ED50 Calculation: The 50% effective dose (ED50), the dose of the antibiotic that protects 50% of the infected animals from death, is then calculated. A good correlation is observed when a lower MIC corresponds to a lower ED50[4][5].
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A more sophisticated approach to predicting in vivo efficacy involves integrating pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data.
-
Pharmacokinetic Analysis: This involves administering the drug to the animal model (e.g., dogs, horses) and collecting blood samples at various time points to measure the drug concentration. This data is used to determine key parameters like clearance, volume of distribution, and half-life[6][7][8][9][10].
-
Pharmacodynamic Analysis: The primary pharmacodynamic parameter for beta-lactam antibiotics like this compound is the time that the free drug concentration remains above the MIC (%fT>MIC).
-
PK/PD Integration and Modeling: Mathematical models are used to simulate drug concentrations over time for different dosing regimens and to predict the probability of achieving the target %fT>MIC required for efficacy against pathogens with different MICs[6][7][8][9][10].
Visualizing the Workflow
The following diagrams illustrate the typical workflows for evaluating the correlation between in vitro susceptibility and in vivo efficacy.
Caption: Experimental workflow for correlating in vitro MIC with in vivo ED50.
Caption: Workflow for PK/PD analysis to optimize this compound dosing regimens.
Conclusion
The correlation between in vitro this compound susceptibility and in vivo efficacy is not always straightforward. While a good correlation has been observed for certain pathogens like E. coli in mouse models, other studies have demonstrated poor predictive value, particularly when compared to other cephalosporins. This underscores the importance of considering multiple factors beyond the MIC value alone.
For a more accurate prediction of clinical success, especially in more complex infections, the integration of pharmacokinetic and pharmacodynamic principles is essential. PK/PD modeling, which considers the time-dependent nature of this compound's bactericidal activity, provides a more robust framework for optimizing dosing regimens and predicting therapeutic outcomes. Researchers and drug development professionals should exercise caution when relying solely on in vitro data and consider the broader biological and pharmacological context to ensure the effective development and use of this compound. The results from animal model studies are often better at predicting therapeutic failure than success[11].
References
- 1. Relationships between in vitro susceptibility and efficacy in experimental mouse infection-protection assay of cefazolin and this compound using Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of in vitro susceptibility with in vivo efficacy in mice for cefoxitin in comparison with cephalosporins [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo laboratory evaluation of this compound, a new broad spectrum antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IN VITRO AND IN VIVO LABORATORY EVALUATION OF this compound, A NEW BROAD SPECTRUM ANTIBIOTIC | Semantic Scholar [semanticscholar.org]
- 6. Dose regimen optimization of this compound for surgical prophylaxis against Staphylococcus aureus and coagulase negative staphylococci in dogs by pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic analysis of this compound after intramuscular administration in Thoroughbred horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational dosage regimens for this compound and cefazolin using pharmacokinetics and pharmacodynamics analysis in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational dosage regimens for this compound and cefazolin using pharmacokinetics and pharmacodynamics analysis in healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational dosage regimens for this compound and cefazolin using pharmacokinetics and pharmacodynamics analysis in healthy horses: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Animal models as predictors of outcome of therapy with broad spectrum cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cephalothin
The responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for antibiotics like Cephalothin is essential to prevent environmental contamination and the rise of antibiotic-resistant bacteria. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound waste.
Core Principles of this compound Waste Management
All waste containing this compound must be treated as chemical waste and must not be disposed of in general trash or standard biohazardous waste streams.[1][2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). A key provision, Subpart P, expressly prohibits the sewering (disposal down the drain) of hazardous pharmaceutical waste.[1][3] Adherence to your institution's Environmental Health and Safety (EH&S) guidelines is mandatory.
Step-by-Step Disposal Procedures
Step 1: Waste Segregation and Personal Protective Equipment (PPE)
Proper segregation at the point of generation is the most critical step.[1] Before handling any this compound waste, ensure you are wearing appropriate PPE, including gloves, protective clothing, and eye protection.[4][5][6]
Step 2: Waste Categorization and Containerization
This compound waste must be categorized based on its form. Each category has specific container requirements. All waste containers must be clearly labeled, kept closed when not in use, and be in good condition.[1]
| Waste Category | Description | Recommended Container |
| Unused or Expired Pure this compound | Pure, solid this compound powder or crystals. | Designated and clearly labeled hazardous chemical waste container (often black).[1] |
| Contaminated Solids | Items such as gloves, weighing paper, empty vials, plasticware, and other PPE contaminated with this compound. | A dedicated, plastic-lined container or a robust, sealed plastic bag labeled "this compound Contaminated Solid Waste".[1] |
| Aqueous Solutions & Used Culture Media | Liquid waste containing this compound, including stock solutions and used cell culture media. | A sealable, leak-proof container (plastic is preferred) clearly labeled with its contents (e.g., "Aqueous Waste with this compound").[1] |
Step 3: Storage
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. Liquid waste containers should be placed in secondary containment trays to prevent spills.[1]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EH&S department to arrange for the pickup and disposal of all this compound waste.[1][7] The recommended method for the final disposal of antibiotic waste is incineration to ensure the complete destruction of the active pharmaceutical ingredient.[7][8]
Under no circumstances should this compound waste be disposed of down the drain. [1][7]
Experimental Protocols
The provided information from safety data sheets and regulatory guidelines does not include detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is the collection and subsequent incineration by a licensed facility. Autoclaving may not be sufficient to degrade the active compound.[2][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. westliberty.edu [westliberty.edu]
- 6. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 7. benchchem.com [benchchem.com]
- 8. agriscigroup.us [agriscigroup.us]
Safeguarding Your Research: A Comprehensive Guide to Handling Cephalothin
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like Cephalothin. This guide provides essential, step-by-step safety and logistical information, including personal protective equipment (PPE) protocols and disposal plans, to foster a secure laboratory environment. This compound may cause allergy or asthma symptoms, breathing difficulties if inhaled, and allergic skin reactions.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for comprehensive protection. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - In case of inadequate ventilation, wear respiratory protection.[1]- Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]- Wear impervious, chemical-resistant gloves.[1]- Wear a protective work clothing or lab coat.[1] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]- Wear impervious, chemical-resistant gloves.[1]- A disposable or dedicated lab coat is recommended. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Use a suitable respirator if high concentrations are present.[1]- Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]- Wear impervious, chemical-resistant gloves.[1]- Wear a protective work clothing or lab coat.[1] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ensure good ventilation in the workplace.[1]
-
Keep the container tightly sealed.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands before breaks and at the end of work.[1]
-
Remove all soiled and contaminated clothing immediately.[1]
Storage:
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.
-
Respiratory Protection: If handling powder or if ventilation is inadequate, put on your respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don two pairs of powder-free nitrile gloves, with one pair tucked under the gown cuff and the second pair over the cuff.[6]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Emergency Procedures
First Aid:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[1]
-
Skin Contact: Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation or rash occurs, get medical advice/attention.[2]
-
Eye Contact: Rinse the opened eye for several minutes under running water. Then consult a doctor.[1]
-
Ingestion: Seek medical treatment.[1]
Accidental Release:
-
Wear protective equipment and keep unprotected persons away.[1]
-
Ensure adequate ventilation.[1]
-
For containment, collect spills in closed and suitable containers for disposal.[2]
-
Dispose of contaminated material as waste according to regulations.[1]
Disposal Plan
Dispose of this compound waste in accordance with local, regional, national, and international regulations.[1] Unused or expired antibiotics should be discarded properly to avoid unnecessary side effects and antimicrobial resistance.[7]
General Guidelines for Antibiotic Disposal:
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste and disposed of following institutional guidelines.[8]
-
Do not flush down the sink or toilet unless specifically instructed to do so.[8][9]
-
Drug take-back programs are the preferred method for disposing of unused medicines.[9][10]
-
If a take-back program is not available, mix the this compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[10]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Drug Notes - this compound (Injection) [sbrmc.adam.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
